molecular formula C14H18O9 B593487 2-Hydroxy-3-methoxybenzoic acid glucose ester

2-Hydroxy-3-methoxybenzoic acid glucose ester

Cat. No.: B593487
M. Wt: 330.29 g/mol
InChI Key: AKQPDLWSZUWOPL-CGUBKOMSSA-N
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Description

2-Hydroxy-3-methoxybenzoic acid glucose ester has been reported in Gentiana davidii with data available.
isolated from Gentiana scabra;  structure in first source

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c1-21-7-4-2-3-6(9(7)16)13(20)23-14-12(19)11(18)10(17)8(5-15)22-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQPDLWSZUWOPL-CGUBKOMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Isolation of 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester from Gentiana scabra

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the successful isolation and characterization of 2-Hydroxy-3-methoxybenzoic acid glucose ester, a phenolic glycoside identified in the whole plants of Gentiana scabra. This document moves beyond a simple recitation of steps, offering insights into the rationale behind methodological choices to empower researchers in adapting and troubleshooting the protocol.

Introduction and Significance

Gentiana scabra, a member of the Gentianaceae family, has a rich history in traditional medicine, particularly in East Asia. Its phytochemical profile is characterized by a diverse array of bioactive compounds, most notably secoiridoid glycosides.[1][2] The subject of this guide, 2-Hydroxy-3-methoxybenzoic acid glucose ester (CAS No. 172377-87-6), is a phenolic glycoside that has been identified from this plant.[3] The isolation and characterization of such compounds are pivotal for drug discovery and development, enabling further investigation into their pharmacological potential. This guide will provide a robust and reproducible methodology for obtaining this compound in a purified form, suitable for subsequent biological and pharmacological evaluation.

Physicochemical Properties of the Target Compound

A thorough understanding of the physicochemical properties of 2-Hydroxy-3-methoxybenzoic acid glucose ester is fundamental to designing an effective isolation strategy. While comprehensive experimental data for the glycoside is not extensively published, we can infer its properties from its constituent parts: 2-hydroxy-3-methoxybenzoic acid and a glucose moiety.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₉[3]
Molecular Weight 330.29 g/mol [3]
Appearance (Predicted) White to off-white powderInferred
Solubility (Predicted) Soluble in methanol, ethanol, and other polar organic solvents; sparingly soluble in water; likely insoluble in nonpolar solvents like hexane.Inferred

The presence of the glucose moiety significantly increases the polarity of the molecule compared to its aglycone, 2-hydroxy-3-methoxybenzoic acid. This dictates the choice of solvents for extraction and the chromatographic conditions for purification.

A Validated Workflow for Isolation and Purification

The following workflow is a synthesized and optimized protocol based on established methodologies for the isolation of phenolic glycosides from plant matrices. Each stage is designed to progressively enrich the target compound, culminating in a highly purified sample.

Isolation_Workflow cluster_0 Phase 1: Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification cluster_3 Phase 4: Characterization A Plant Material Preparation (Dried, Powdered Gentiana scabra) B Methanolic Extraction (Ultrasonic-Assisted) A->B Solid-Liquid Extraction C Crude Methanol Extract B->C D Liquid-Liquid Partitioning (vs. Dichloromethane & Ethyl Acetate) C->D Solvent Polarity Gradient E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography (Gradient Elution) E->F Adsorption Chromatography G Preparative HPLC (Reversed-Phase) F->G High-Resolution Separation H Purified Compound G->H I Structural Elucidation (NMR, HRMS) H->I Spectroscopic Analysis

Caption: Overall workflow for the isolation and characterization of 2-Hydroxy-3-methoxybenzoic acid glucose ester.

Phase 1: Extraction

Rationale: The initial extraction aims to liberate the target compound from the plant matrix into a solvent. Methanol is an excellent choice for this purpose due to its polarity, which is well-suited for dissolving a wide range of phytochemicals, including phenolic glycosides.[4][5] Ultrasonic-assisted extraction is employed to enhance efficiency by disrupting cell walls and increasing solvent penetration, thereby reducing extraction time and solvent consumption.

Detailed Protocol:

  • Plant Material Preparation:

    • Obtain whole plants of Gentiana scabra. Ensure proper botanical identification.

    • Dry the plant material in a well-ventilated oven at a controlled temperature (40-50 °C) to prevent degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

  • Ultrasonic-Assisted Methanol Extraction:

    • Place 100 g of the powdered plant material into a suitable flask.

    • Add 1 L of 80% aqueous methanol (v/v). The solid-to-solvent ratio of 1:10 (w/v) ensures thorough wetting and efficient extraction.

    • Submerge the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz for 60 minutes at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude methanol extract.

Phase 2: Fractionation

Rationale: The crude methanol extract is a complex mixture of compounds with varying polarities. Liquid-liquid partitioning is a crucial step to separate the compounds based on their differential solubility in immiscible solvents. This process will remove highly nonpolar compounds (e.g., chlorophylls, lipids) and highly polar compounds (e.g., sugars, inorganic salts), thereby enriching the fraction containing the target phenolic glycoside.

Detailed Protocol:

  • Solvent Partitioning:

    • Suspend the crude methanol extract in 500 mL of distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform the first partition by adding 500 mL of dichloromethane (CH₂Cl₂). Shake vigorously and allow the layers to separate. Collect the lower dichloromethane layer. Repeat this step twice. The dichloromethane fraction will contain nonpolar compounds.

    • To the remaining aqueous layer, add 500 mL of ethyl acetate (EtOAc). Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this step twice. The target compound, being of intermediate polarity, is expected to partition into the ethyl acetate fraction.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Filter and concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the enriched extract.

Phase 3: Purification

Rationale: The ethyl acetate fraction, while enriched, still contains a mixture of compounds. A two-step chromatographic approach is employed for final purification. Silica gel column chromatography serves as a preliminary purification step, separating compounds based on their adsorption affinities. Preparative High-Performance Liquid Chromatography (HPLC) is then used for fine-tuning the purification, offering higher resolution to isolate the target compound to a high degree of purity.[5]

Detailed Protocol: Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass column (e.g., 50 cm length x 5 cm diameter) with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column with n-hexane.

  • Sample Loading and Elution:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed sample and carefully load it onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity using a mixture of chloroform and methanol. A suggested gradient is as follows:

      • 100% Chloroform

      • Chloroform:Methanol (99:1, v/v)

      • Chloroform:Methanol (95:5, v/v)

      • Chloroform:Methanol (90:10, v/v)

      • Chloroform:Methanol (80:20, v/v)

      • Chloroform:Methanol (50:50, v/v)

      • 100% Methanol

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol, 9:1, v/v) and visualize under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions that show a prominent spot corresponding to the expected polarity of the target compound.

    • Concentrate the combined fractions to dryness.

Detailed Protocol: Preparative HPLC

  • System and Column:

    • Utilize a preparative HPLC system equipped with a UV-Vis detector.

    • Employ a reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Develop a linear gradient elution method. A starting point could be:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 50% B

      • 35-40 min: 50% to 90% B

      • 40-45 min: 90% B

      • 45-50 min: 90% to 10% B

      • 50-60 min: 10% B

    • Set the flow rate to an appropriate level for the column dimensions (e.g., 10 mL/min).

    • Monitor the elution at a wavelength determined by a preliminary analytical HPLC-DAD analysis of the enriched fraction (likely around 280 nm for a phenolic compound).

  • Injection and Collection:

    • Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase composition.

    • Inject the sample onto the column.

    • Collect the peak corresponding to the target compound based on its retention time.

  • Post-Purification:

    • Concentrate the collected fraction under reduced pressure to remove the organic solvent.

    • Lyophilize the remaining aqueous solution to obtain the purified 2-Hydroxy-3-methoxybenzoic acid glucose ester as a powder.

Structural Elucidation: A Self-Validating System

The identity and purity of the isolated compound must be unequivocally confirmed through a combination of spectroscopic techniques.

Elucidation_Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Confirmation A Purified Compound B ¹H NMR A->B C ¹³C NMR A->C D 2D NMR (COSY, HSQC, HMBC) A->D E High-Resolution Mass Spectrometry (HRMS) A->E F Spectral Data B->F C->F D->F E->F G Structure Confirmation F->G Comparison with Literature/Predicted Data

Sources

Technical Guide: Biosynthesis of 2-Hydroxy-3-Methoxybenzoic Acid Glucose Ester in Plants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the biosynthetic architecture of 2-hydroxy-3-methoxybenzoic acid glucose ester , a specialized downstream metabolite of the phenylpropanoid and salicylate pathways. Often referred to in phytochemical literature as the glucose ester of o-vanillic acid or 3-methoxysalicylic acid, this molecule represents a critical intersection between plant stress signaling (salicylate derivatives) and phase II detoxification (glycosylation).

For drug development professionals, this molecule is of high interest due to the "prodrug-like" nature of the glucose ester linkage. Unlike stable ether glucosides, the high-energy acyl-glucose bond allows for rapid hydrolysis and release of the bioactive aglycone (2-hydroxy-3-methoxybenzoic acid) upon enzymatic cleavage or pH shift, making it a potent target for controlled delivery systems.

Part 1: Chemical Identity & Biosynthetic Origins

The Target Molecule[1]
  • IUPAC Name: 1-O-(2-hydroxy-3-methoxybenzoyl)-

    
    -D-glucose
    
  • Aglycone: 2-Hydroxy-3-methoxybenzoic acid (Synonyms: o-Vanillic acid, 3-Methoxysalicylic acid).[1]

  • Linkage Type: Acyl-glycosidic bond (Ester). This distinguishes it from the ether-linked glucoside (where glucose attaches to the phenolic hydroxyl).

The Biosynthetic Scaffold

The synthesis of this molecule requires three distinct biochemical phases:

  • Formation of the Salicylate Scaffold: De novo synthesis of Salicylic Acid (SA).

  • Ring Decoration (Methoxylation): Hydroxylation followed by O-methylation to form the 2-hydroxy-3-methoxy pattern.

  • Esterification (Conjugation): The transfer of a glucosyl moiety to the carboxylic acid group.

Part 2: Enzymology of the Pathway

Phase I: The Salicylate Platform

While plants possess two routes for SA synthesis (Phenylalanine Ammonia Lyase [PAL] and Isochorismate Synthase [ICS]), the ICS pathway is the primary source for stress-induced salicylate accumulation in chloroplasts.

  • Step 1: Chorismate is isomerized to isochorismate by Isochorismate Synthase (ICS1/SID2) .

  • Step 2: Isochorismate is converted to SA.[2][3] Recent models suggest this occurs via an isochorismate-9-glutamate intermediate, catalyzed by PBS3 , followed by spontaneous decay or enzymatic cleavage to SA.

Phase II: Hydroxylation and Methylation (The "Decoration")

To convert SA (2-hydroxybenzoic acid) into 2-hydroxy-3-methoxybenzoic acid, the benzene ring must be modified at the 3-position.

  • 3-Hydroxylation: SA is hydroxylated to 2,3-Dihydroxybenzoic acid (2,3-DHBA) . This is catalyzed by Salicylic Acid 3-Hydroxylase (S3H) , a soluble 2-oxoglutarate-dependent dioxygenase.

    • Mechanistic Note: 2,3-DHBA is a key branch point. It can be glycosylated directly (to 2,3-DHBA glucoside) or methylated.

  • 3-O-Methylation: An O-Methyltransferase (OMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of 2,3-DHBA.

    • Enzyme Specificity: This step is likely catalyzed by a multifunctional Catechol O-Methyltransferase (COMT) or a specific benzoic acid OMT. The regioselectivity is critical; methylation at the 3-position yields the target o-vanillic acid, whereas methylation at the 2-position would yield 2-methoxy-3-hydroxybenzoic acid (isovanillic acid derivative).

Phase III: The Glucose Esterification (The Crux)

The final step is the conjugation of UDP-glucose to the carboxyl group of 2-hydroxy-3-methoxybenzoic acid.

  • Enzyme Family: UDP-Dependent Glycosyltransferases (UGTs), specifically Group L UGTs (e.g., UGT74 family).[4]

  • The Mechanism: Unlike typical glucosylation (attacking the -OH), the enzyme activates the carboxylate anion to attack the C1 of UDP-glucose.

  • Key Reference Enzyme: In Arabidopsis, UGT74F2 is the primary enzyme responsible for forming Salicylic Acid Glucose Ester (SGE).[4][5][6] Due to structural homology, the biosynthesis of the 3-methoxy variant is attributed to UGT74F2 or a close ortholog (e.g., UGT74F1/F2 homologs in Gentiana species).

Part 3: Visualization of the Pathway

The following diagram illustrates the flow from the Shikimate pathway to the final glucose ester, highlighting the critical enzymes.

BiosynthesisPathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS1 (Isochorismate Synthase) SA Salicylic Acid (2-Hydroxybenzoic acid) Isochorismate->SA PBS3 / IPL DHBA 2,3-Dihydroxybenzoic Acid (2,3-DHBA) SA->DHBA S3H (SA 3-Hydroxylase) TargetAglycone 2-Hydroxy-3-methoxybenzoic acid (o-Vanillic Acid) DHBA->TargetAglycone OMT (O-Methyltransferase) FinalProduct 2-Hydroxy-3-methoxybenzoic acid Glucose Ester TargetAglycone->FinalProduct UGT74F2 (Glucosyltransferase) SAM SAM SAM->TargetAglycone SAH SAH UDPG UDP-Glc UDPG->FinalProduct UDP UDP

Figure 1: Biosynthetic pathway of 2-Hydroxy-3-methoxybenzoic acid glucose ester. Key transformations involve hydroxylation, regioselective methylation, and ester-specific glycosylation.

Part 4: Experimental Protocols & Validation

To rigorously study this pathway, one must distinguish between the Ester (acyl-linked) and the Glucoside (ether-linked) forms. The following protocols ensure scientific integrity.

Differential Extraction Protocol

Objective: Extract the unstable glucose ester without inducing hydrolysis.

  • Tissue Preparation: Flash freeze plant tissue (200 mg) in liquid nitrogen. Grind to fine powder.

  • Extraction Solvent: Use 90% Methanol (MeOH) at 4°C .

    • Critical Control: Do NOT use acidic solvents (e.g., 0.1% Formic Acid) or high heat during initial extraction. The glucose ester bond is acid-labile and thermodynamically unstable compared to the ether glucoside.

  • Clarification: Centrifuge at 12,000 x g for 10 min at 4°C. Filter supernatant through 0.22 µm PTFE.

Analytical Validation (LC-MS/MS)

Objective: Conclusively identify the glucose ester.

ParameterConditionRationale
Column C18 Reverse Phase (e.g., 1.8µm, 2.1 x 100mm)Standard retention of polar phenolics.
Mobile Phase A Water + 0.05% Acetic AcidLow acid concentration minimizes on-column hydrolysis.
Mobile Phase B AcetonitrileStandard organic modifier.
MS Mode Negative Electrospray Ionization (ESI-)Carboxylic acids and phenols ionize best in negative mode.
Diagnostic Fragment Neutral Loss of 162 Da (Glucose)Ester: The ester bond cleaves easily, showing a dominant aglycone peak (m/z 167) at lower collision energies than the ether glucoside.
Enzymatic Assay (In Vitro Confirmation)

To validate the biosynthetic enzyme (e.g., candidate UGT), perform the following assay:

  • Substrate: Purified 2-hydroxy-3-methoxybenzoic acid (100 µM).

  • Donor: UDP-Glucose (500 µM).

  • Enzyme: Recombinant UGT (e.g., UGT74F2) (1-5 µg).

  • Buffer: 50 mM Tris-HCl (pH 7.5) + 5 mM MgCl₂.

    • Note: Avoid pH > 8.0 to prevent spontaneous hydrolysis of the product.

  • Detection: Monitor conversion via HPLC-UV at 280 nm. The ester product will elute earlier than the aglycone due to the glucose moiety.

Part 5: Applications in Drug Development

Prodrug Mechanics

The glucose ester linkage acts as a biological "time-release" mechanism.

  • Bioavailability: The glycosylation increases water solubility, aiding transport across the gut epithelium via SGLT1/2 transporters (if applicable) or passive diffusion of the hydrolyzed aglycone.

  • Activation: Upon reaching plasma or specific tissues, esterases (e.g., butyrylcholinesterase) or simple physiological pH changes hydrolyze the ester, releasing the free acid.

Therapeutic Potential
  • Anti-inflammatory: As a salicylate derivative, the aglycone functions similarly to aspirin (acetylsalicylic acid) but with potentially altered COX-inhibition profiles due to the 3-methoxy group.

  • Siderophore Analog: In microbiology, 2,3-DHBA derivatives function as siderophores. The glucose ester may act as a competitive inhibitor or a delivery vehicle for iron-chelating moieties in pathogen environments.

References

  • Dean, J. V., & Delaney, S. P. (2008). Metabolism of salicylic acid in wild-type, ugt74f1, and ugt74f2 glucosyltransferase mutants of Arabidopsis thaliana. Physiologia Plantarum. [Link]

  • Dempsey, D. A., Vlot, A. C., Wildermuth, M. C., & Klessig, D. F. (2011). Salicylic acid biosynthesis and metabolism. The Arabidopsis Book. [Link]

  • George Thompson, A. M., et al. (2017). Differences in salicylic acid glucose conjugations by UGT74F1 and UGT74F2 from Arabidopsis thaliana.[6] Scientific Reports. [Link][7]

  • Zhang, K., et al. (2007). Characterization of a caffeic acid 3-O-methyltransferase from wheat and its function in lignin biosynthesis.[8] Biochimie. [Link]

  • FooDB. Compound Summary: 2-Hydroxy-3-methoxybenzoic acid.[1][9][10] [Link]

Sources

2-Hydroxy-3-methoxybenzoic acid glucose ester literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzoic acid glucose ester is a naturally occurring phenolic glycoside that has garnered scientific interest due to its significant biological activities. First identified and isolated from the whole plants of Gentiana scabra, a traditional medicinal herb, this molecule stands at the intersection of natural product chemistry and modern pharmacology.[1][2][3] Its core structure consists of 2-hydroxy-3-methoxybenzoic acid (also known as o-vanillic acid) linked to a glucose molecule via an ester bond.

The primary pharmacological significance of this compound lies in its potent antagonistic activity against Platelet-Activating Factor (PAF), a key mediator in numerous inflammatory processes, allergic reactions, and cardiovascular events.[1] This guide provides a comprehensive technical overview of 2-Hydroxy-3-methoxybenzoic acid glucose ester, synthesizing available literature to cover its physicochemical properties, isolation and potential synthetic strategies, detailed biological mechanisms of action, and considerations for future drug development. The content is structured to provide not just data, but the underlying scientific rationale, reflecting the perspective of a senior application scientist.

Physicochemical Characterization

Understanding the fundamental physicochemical properties of a compound is the cornerstone of its development as a potential therapeutic agent. The esterification of the acidic carboxyl group with glucose significantly alters the properties of the parent molecule, o-vanillic acid, particularly its polarity, solubility, and potential for interacting with biological systems.

Table 1: Key Physicochemical Properties of 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester

PropertyValueSource
CAS Number 172377-87-6[1]
Molecular Formula C₁₄H₁₈O₉[2][4]
Molecular Weight 330.29 g/mol [2]
Appearance Solid[2]
Hydrogen Bond Donor Count 5[2]
Hydrogen Bond Acceptor Count 9[2]
Rotatable Bond Count 5[2]
LogP 1.31[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[1] Limited water solubility is expected.[1]

The presence of the glucose moiety, with its multiple hydroxyl groups, increases the molecule's polarity compared to its aglycone. However, the ester linkage itself can be susceptible to hydrolysis, a critical factor in its biological activity and metabolic fate. The compound's solubility profile suggests that for in vivo studies, formulation with solvents like DMSO and co-solvents such as PEG300 or Tween 80 may be necessary to achieve desired concentrations.[2]

Isolation and Synthesis Strategies

The availability of a pure compound is a prerequisite for robust pharmacological evaluation. Currently, the primary described method for obtaining 2-Hydroxy-3-methoxybenzoic acid glucose ester is through extraction from natural sources.

Protocol 1: Isolation from Gentiana scabra

This protocol is based on the methodology that led to the compound's initial discovery and characterization.[1] The rationale is a classic natural product isolation workflow: a broad-spectrum solvent extraction followed by liquid-liquid partitioning to separate compounds by polarity, and finally, chromatographic purification.

Experimental Workflow:

  • Extraction:

    • Air-dried whole plants of Gentiana scabra are powdered and extracted exhaustively with methanol at room temperature.

    • Scientist's Note: Methanol is an effective solvent for extracting a wide range of polar and moderately nonpolar compounds, including glycosides like the target molecule.

  • Solvent Partitioning:

    • The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.

    • This residue is suspended in water and sequentially partitioned with dichloromethane (CH₂Cl₂) and then ethyl acetate (EtOAc).

    • Scientist's Note: This step fractionates the crude extract based on polarity. Highly nonpolar compounds and lipids are removed in the CH₂Cl₂ phase. The target glucose ester, being of intermediate polarity, preferentially moves into the ethyl acetate fraction, which is crucial for concentrating the active compound.

  • Chromatographic Purification:

    • The bioactive ethyl acetate fraction is dried, concentrated, and subjected to silica gel column chromatography.

    • The column is eluted with a solvent gradient (e.g., a mixture of chloroform and methanol, gradually increasing the methanol concentration).

    • Fractions are collected and monitored for activity (e.g., using a PAF-antagonism assay).

  • Final Purification:

    • The most active fraction from the silica column is further purified by recrystallization from a suitable solvent system to yield pure 2-Hydroxy-3-methoxybenzoic acid glucose ester.

    • Scientist's Note: Recrystallization is a powerful final step that removes minor impurities, yielding a highly pure crystalline solid suitable for spectroscopic analysis and biological testing.

G cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification plant Gentiana scabra (Powdered) methanol Methanol Extraction plant->methanol crude Crude Methanol Extract methanol->crude suspend Suspend in H₂O crude->suspend partition Partition with CH₂Cl₂ & EtOAc suspend->partition etOAc Bioactive EtOAc Fraction partition->etOAc silica Silica Gel Chromatography etOAc->silica recrystal Recrystallization silica->recrystal final Pure Compound recrystal->final

Caption: Workflow for the isolation of the target compound from Gentiana scabra.

Potential Synthetic Approaches

While isolation from natural sources is effective, chemical synthesis offers scalability and the ability to create analogues for structure-activity relationship (SAR) studies. A direct synthesis for this specific ester has not been detailed in the reviewed literature, but a plausible approach is the Fischer esterification between 2-hydroxy-3-methoxybenzoic acid and a protected glucose derivative. A study on the esterification of p-hydroxybenzoic acid with glucose using a solid acid catalyst provides a relevant precedent.[5]

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_deprotection Final Step oVA 2-Hydroxy-3-methoxybenzoic acid ester Esterification (e.g., DCC/DMAP or Acid Catalyst) oVA->ester pGlc Protected Glucose (e.g., Acetylated) pGlc->ester deprotect Deprotection (e.g., Zemplén conditions) ester->deprotect product 2-Hydroxy-3-methoxybenzoic acid glucose ester deprotect->product

Caption: A potential synthetic pathway via esterification and deprotection.

Biological Activity and Mechanism of Action

The therapeutic potential of 2-Hydroxy-3-methoxybenzoic acid glucose ester stems from its potent bioactivity, primarily as a PAF antagonist. Furthermore, the known anti-allergic properties of its aglycone provide critical insight into its likely mechanism of action following in-vivo hydrolysis.

Platelet-Activating Factor (PAF) Antagonism

The compound's most directly reported activity is its ability to counteract the effects of PAF. In a key in vivo study, it was shown to prevent PAF-induced death in mice at a dose of 300 µ g/mouse .[1]

Table 2: In Vivo PAF Antagonistic Activity

ModelCompoundDoseOutcomeReference
PAF-induced mortality in mice2-Hydroxy-3-methoxybenzoic acid glucose ester300 µ g/mouse Prevention of death[1]

Scientist's Note: PAF is a potent phospholipid mediator that plays a crucial role in platelet aggregation, inflammation, and anaphylaxis. By antagonizing the PAF receptor (PAFR), this compound can inhibit a cascade of downstream inflammatory events, making it a promising candidate for conditions such as asthma, allergic reactions, and thrombosis.

Anti-Allergic Inflammation via FcεRI Signaling (Aglycone Activity)

While the glucose ester is the natural form, it is highly probable that it acts as a prodrug, being hydrolyzed in vivo to release the active aglycone, 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid). Extensive research on o-vanillic acid has demonstrated its ability to suppress mast cell-mediated allergic reactions.[6]

The mechanism involves the inhibition of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. Activation of this pathway by an allergen-IgE complex is the critical first step in Type I hypersensitivity reactions.

Mechanism of Inhibition:

  • Receptor Cross-linking: Allergens cross-link IgE bound to FcεRI on the mast cell surface.

  • Initiation of Signaling: This triggers the phosphorylation and activation of Src family kinases (like Lyn) and spleen tyrosine kinase (Syk).

  • Cascade Activation: A downstream cascade involving Akt and other signaling molecules is activated.

  • Calcium Influx: Intracellular calcium levels ([Ca²⁺]i) rise, a critical step for degranulation.

  • Transcription Factor Activation: The pathway culminates in the activation of transcription factors like NF-κB, leading to the synthesis and release of pro-inflammatory cytokines (e.g., TNF-α, IL-4).

  • Degranulation: The mast cell releases pre-formed mediators like histamine from its granules.

o-Vanillic acid has been shown to inhibit this process by suppressing the phosphorylation of Lyn and Syk, preventing the nuclear translocation of NF-κB, decreasing intracellular calcium levels, and ultimately reducing the release of histamine and pro-inflammatory cytokines.[6]

G Allergen_IgE Allergen-IgE Complex FceRI FcεRI Receptor Allergen_IgE->FceRI binds Lyn Lyn FceRI->Lyn Syk Syk Lyn->Syk Akt Akt Pathway Syk->Akt Ca_Influx Ca²⁺ Influx Syk->Ca_Influx NFkB NF-κB Activation Akt->NFkB Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation Cytokines Cytokine Synthesis (TNF-α, IL-4) NFkB->Cytokines oVA 2-Hydroxy-3-methoxybenzoic acid (Aglycone) oVA->Lyn oVA->Syk oVA->Ca_Influx oVA->NFkB

Sources

Technical Monograph: 2-Hydroxy-3-methoxybenzoic Acid (o-Vanillic Acid) Aglycone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-3-methoxybenzoic acid aglycone properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-Hydroxy-3-methoxybenzoic acid, commonly known as o-vanillic acid, is a pivotal phenolic aglycone often sequestered in plant systems (e.g., Gentiana scabra, Primula spp.) as a glycoside.[1] While the glycosylated form facilitates storage and solubility in the plant vacuole, it is the liberated aglycone that exhibits potent pharmacological efficacy in mammalian systems.[1] This guide analyzes the physicochemical profile, synthetic pathways, and therapeutic mechanisms of the free acid, distinguishing it from its isomer, vanillic acid (4-hydroxy-3-methoxybenzoic acid).[1]

Chemical Identity & Physicochemical Profiling[1][2][3][4]

Structural Distinction

The pharmacological specificity of o-vanillic acid arises from the ortho positioning of the hydroxyl group relative to the carboxylic acid. This proximity facilitates an intramolecular hydrogen bond (closed-ring motif), significantly influencing its pKa and lipophilicity compared to its para isomer (vanillic acid).

Table 1: Physicochemical Specifications

PropertyValue / DescriptionSignificance in Drug Dev
IUPAC Name 2-Hydroxy-3-methoxybenzoic acidStandard nomenclature
Common Synonyms o-Vanillic acid; 3-Methoxysalicylic acidDistinguishes from Vanillic acid (4-OH)
CAS Registry 877-22-5Unique identifier
Molecular Weight 168.15 g/mol Fragment-based drug design
pKa (Acidic) ~2.55 (Carboxyl)Significantly more acidic than benzoic acid due to ortho-effect and H-bonding stabilization of the anion.
LogP (Octanol/Water) 1.87 – 1.90Moderate lipophilicity; indicates good passive membrane permeability.
Solubility Low in water; Soluble in DMSO, EthanolRequires co-solvents (PEG400, DMSO) for in vivo formulation.[1]
Appearance White to light yellow crystalline powderPurity indicator (discoloration implies oxidation).
The "Aglycone" Context

In natural products chemistry, this compound frequently exists as 2-hydroxy-3-methoxybenzoic acid glucose ester or related glycosides.

  • Glycoside: Hydrophilic, transportable form in plants.[1]

  • Aglycone (Free Acid): The bioactive moiety released via hydrolysis (enzymatic

    
    -glucosidase or acid hydrolysis).
    
  • Implication: Pharmacokinetic studies must account for the rate of deglycosylation in the gut lumen to predict systemic exposure of the active aglycone.

Synthesis & Derivatization Routes

For pharmaceutical applications, extraction from plant biomass is often insufficient due to low yields.[1] Chemical synthesis ensures high purity (>98%) and scalability.

Primary Synthetic Pathway

The standard industrial route involves the oxidation of o-vanillin. o-Vanillin itself is synthesized from guaiacol (2-methoxyphenol) via the Reimer-Tiemann reaction or formylation with glyoxylic acid.

Figure 1: Synthesis of o-Vanillic Acid Aglycone

SynthesisPath cluster_conditions Optimization Parameters Guaiacol Guaiacol (2-Methoxyphenol) Formylation Formylation (Glyoxylic acid + NaOH) Guaiacol->Formylation oVanillin o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Formylation->oVanillin Oxidation Oxidation (Ag2O or H2O2/Sulfamic Acid) oVanillin->Oxidation oVanillicAcid o-Vanillic Acid (Aglycone) Oxidation->oVanillicAcid Regioselectivity (Ortho vs Para) Regioselectivity (Ortho vs Para) Temp Control (<40°C) Temp Control (<40°C)

Caption: Step-wise chemical synthesis from Guaiacol to the target Aglycone, highlighting the critical oxidation step.

Pharmacological Mechanisms[1]

The aglycone exhibits distinct bioactivity profiles compared to salicylic acid, largely driven by the 3-methoxy substitution which alters metabolic stability and receptor binding.

Anti-Inflammatory & Analgesic Signaling

o-Vanillic acid acts as a pleiotropic inhibitor of inflammation. Unlike non-selective NSAIDs, its mechanism involves the modulation of upstream signaling kinases.[1]

Key Pathways:

  • NF-

    
    B Suppression:  Inhibits the phosphorylation of I
    
    
    
    B
    
    
    , preventing the nuclear translocation of NF-
    
    
    B (p65), thereby downregulating pro-inflammatory cytokines (TNF-
    
    
    , IL-1
    
    
    , IL-6).
  • Analgesia: Demonstrated efficacy in acetic acid-induced writhing models, suggesting peripheral inhibition of nociceptors, potentially via COX-2 downregulation.

Figure 2: Mechanism of Action (Anti-Inflammatory)

Mechanism cluster_cytosol Cytosol cluster_nucleus Nucleus Aglycone o-Vanillic Acid (Aglycone) IKK IKK Complex Aglycone->IKK Inhibits CellMembrane Cell Membrane IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Blocked) NFkB_Inactive NF-κB (p65/p50) (Inactive Complex) IkB->NFkB_Inactive Sequesters NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Translocation (Blocked) DNA Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Active->DNA Transcription

Caption: The aglycone blocks the IKK-mediated phosphorylation of IκB, preventing NF-κB activation and subsequent cytokine storm.

Analytical Methodologies

Accurate quantification of the aglycone requires separation from its glycosides and structural isomers (e.g., vanillic acid, isovanillic acid).[1]

HPLC-UV Protocol

This protocol ensures baseline separation of o-vanillic acid from matrix interferences.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (pH ~2.5).

    • Solvent B: Acetonitrile.[3]

  • Gradient:

    • 0-5 min: 10% B (Isocratic).

    • 5-20 min: 10%

      
       60% B (Linear Gradient).
      
    • 20-25 min: 60% B (Wash).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 230 nm (primary) and 280 nm (secondary).

  • Retention Time: o-Vanillic acid typically elutes after salicylic acid but before vanillic acid due to the intramolecular H-bond reducing polarity relative to the para-isomer.

Sample Preparation (Aglycone Release)

To measure total aglycone content in biological samples (plasma or plant extract):

  • Aliquot: 100 µL sample.

  • Hydrolysis: Add 50 µL

    
    -glucuronidase/arylsulfatase (for plasma) or 1M HCl (for plant extracts). Incubate at 37°C for 2 hours (enzymatic) or 80°C for 30 mins (acid).
    
  • Extraction: Liquid-Liquid Extraction (LLE) with Ethyl Acetate (3x volume).

  • Reconstitution: Evaporate organic layer under

    
    , reconstitute in Mobile Phase (50:50 A:B).
    

References

  • PubChem. (2025).[4] 3-Methoxysalicylic acid (Compound Summary). National Library of Medicine. [Link][5]

  • Kim, M. C., et al. (2011).[1] Anti-Inflammatory Effect of o-Vanillic Acid on Lipopolysaccharide-Stimulated Macrophages. Journal of Food and Nutrition Research. [Link]

  • Iwasaki, F., et al. (1976).[1][6] Structure of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Acta Crystallographica Section B. [Link]

  • FooDB. (2024). Compound: 2-Hydroxy-3-methoxybenzoic acid.[4][7][5][8][9][10] The Food Database. [Link]

Sources

Unveiling the Potential of 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester as a Platelet-Activating Factor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-Hydroxy-3-methoxybenzoic acid glucose ester, a naturally derived compound with significant potential as a Platelet-Activating Factor (PAF) antagonist. Intended for researchers, scientists, and professionals in drug development, this document will delve into the foundational science of PAF, the antagonistic action of the specified compound, and the experimental methodologies crucial for its evaluation.

The Central Role of Platelet-Activating Factor (PAF) in Pathophysiology

Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator that plays a critical role in a wide array of physiological and pathological processes.[1] Its discovery and subsequent characterization have illuminated its function in inflammation, allergic responses, and thrombosis.[1][2] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR), which is present on the surface of various cell types, including platelets, neutrophils, monocytes, and endothelial cells.[3][4]

The activation of the PAFR by PAF initiates a cascade of intracellular signaling events. This signaling is a key component of the innate host defense but can become dysregulated, contributing to the pathology of numerous diseases.[5] The binding of PAF to its receptor triggers cellular activation and subsequent alterations in cellular function.[5]

The PAF Signaling Cascade: A Closer Look

The PAF signaling pathway is a complex network of interactions that ultimately leads to a physiological response. Upon PAF binding, the PAFR activates various phospholipases, leading to the generation of second messengers and the initiation of downstream signaling cascades.[6] This intricate process underscores the importance of identifying and characterizing antagonists that can modulate this pathway for therapeutic benefit.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Responses PAF PAF PAFR PAF Receptor (PAFR) (G-Protein Coupled Receptor) PAF->PAFR Binding G_protein Gq/Gi Protein PAFR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PLA2 Phospholipase A₂ (PLA₂) G_protein->PLA2 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2_release->PKC platelet_aggregation Platelet Aggregation Ca2_release->platelet_aggregation MAPK MAPK Cascade PKC->MAPK NF_kB NF-κB Activation MAPK->NF_kB gene_expression Pro-inflammatory Gene Expression NF_kB->gene_expression AA Arachidonic Acid (AA) Release PLA2->AA inflammation Inflammation AA->inflammation thrombosis Thrombosis platelet_aggregation->thrombosis gene_expression->inflammation

Caption: The PAF signaling pathway, initiated by PAF binding to its receptor.

2-Hydroxy-3-methoxybenzoic Acid Glucose Ester: A Natural PAF Antagonist

2-Hydroxy-3-methoxybenzoic acid glucose ester is a phenolic compound that has been identified as a potent antagonist of the Platelet-Activating Factor.[7] This natural product was isolated from the whole plants of Gentiana scabra, a medicinal plant traditionally used for circulatory disorders.[7][8]

Discovery and In-Vivo Efficacy

Initial screening of Korean medicinal plants for anti-PAF activity revealed that a methanol extract of Gentiana scabra possessed potent antagonistic properties.[7] Through a process of solvent partitioning and silica gel chromatography, 2-Hydroxy-3-methoxybenzoic acid glucose ester was isolated.[7] Subsequent in-vivo studies in mice demonstrated that this compound could prevent PAF-induced death at a dose of 300 micrograms per mouse, highlighting its significant protective effects against PAF-induced anaphylactic shock.[7]

Compound Source In-Vivo Model Effective Dose Observed Effect Reference
2-Hydroxy-3-methoxybenzoic acid glucose esterGentiana scabraPAF-induced mortality in mice300 µ g/mouse Prevention of death

Proposed Mechanism of Action

While the precise molecular interactions have yet to be fully elucidated, the antagonistic activity of 2-Hydroxy-3-methoxybenzoic acid glucose ester is believed to occur at the level of the PAF receptor. Natural product PAF antagonists often function by competitively inhibiting the binding of PAF to its receptor, thereby preventing the initiation of the downstream signaling cascade.[9]

Antagonist_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binding Blocked Antagonist 2-Hydroxy-3-methoxybenzoic acid glucose ester Antagonist->PAFR Competitive Binding No_Signal No Signal Transduction PAFR->No_Signal

Caption: Proposed mechanism of PAF receptor antagonism.

Experimental Evaluation of PAF Antagonists

The characterization of a potential PAF antagonist requires a combination of in-vitro and in-vivo experimental models. These assays are designed to assess the compound's ability to inhibit PAF-induced cellular responses and to demonstrate its efficacy in a living system.

In-Vitro Assays

4.1.1 Platelet Aggregation Assay

This assay is a cornerstone for evaluating PAF antagonists. It directly measures the ability of a compound to inhibit PAF-induced platelet aggregation.

  • Principle: Platelet-rich plasma (PRP) is treated with the test compound prior to the addition of PAF. The change in light transmission through the PRP suspension is monitored over time, with a decrease in aggregation indicating antagonistic activity.

  • Protocol:

    • Prepare platelet-rich plasma from fresh human or rabbit blood.

    • Pre-incubate the PRP with varying concentrations of 2-Hydroxy-3-methoxybenzoic acid glucose ester for a specified time.

    • Induce platelet aggregation by adding a sub-maximal concentration of PAF.

    • Monitor the aggregation process using an aggregometer.

    • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation.[10]

4.1.2 PAF Receptor Binding Assay

This assay determines if the antagonist directly competes with PAF for binding to its receptor.

  • Principle: A radiolabeled PAF ligand (e.g., [³H]PAF) is incubated with cells or membranes expressing the PAF receptor in the presence and absence of the test compound. A reduction in the binding of the radiolabeled ligand indicates competitive binding by the antagonist.

  • Protocol:

    • Isolate membranes from a cell line expressing the PAF receptor (e.g., human platelets).

    • Incubate the membranes with a fixed concentration of [³H]PAF and varying concentrations of 2-Hydroxy-3-methoxybenzoic acid glucose ester.

    • After incubation, separate the bound and free radioligand by filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Determine the Ki (inhibition constant) of the antagonist.

Experimental_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation platelet_agg Platelet Aggregation Assay ic50 Determine IC₅₀ platelet_agg->ic50 receptor_bind Receptor Binding Assay ki Determine Ki receptor_bind->ki paf_mortality PAF-Induced Mortality Model (Mice) efficacy Assess In-Vivo Efficacy (Survival Rate) paf_mortality->efficacy start Compound Isolation (2-Hydroxy-3-methoxybenzoic acid glucose ester) start->platelet_agg start->receptor_bind ic50->paf_mortality ki->paf_mortality conclusion Characterize as PAF Antagonist efficacy->conclusion

Caption: Experimental workflow for characterizing a novel PAF antagonist.

In-Vivo Models

4.2.1 PAF-Induced Mortality in Mice

This model is a robust and straightforward method for assessing the in-vivo efficacy of a PAF antagonist.[11]

  • Principle: The intravenous or intraperitoneal injection of a lethal dose of PAF into mice induces a systemic anaphylactic-like shock, leading to rapid death.[11][12] Pre-treatment with an effective PAF antagonist will protect the animals from this lethal effect.[11]

  • Protocol:

    • Divide mice into control and experimental groups.

    • Administer the vehicle (control) or 2-Hydroxy-3-methoxybenzoic acid glucose ester (experimental) to the respective groups via an appropriate route (e.g., intraperitoneal or oral).

    • After a specified pre-treatment time, administer a lethal dose of PAF (e.g., 5 µ g/mouse ) via intravenous or intraperitoneal injection.[13]

    • Monitor the mice for a set period (e.g., 24 hours) and record the survival rate in each group.

    • A statistically significant increase in survival in the experimental group compared to the control group indicates in-vivo antagonistic activity.

Future Directions and Therapeutic Potential

The identification of 2-Hydroxy-3-methoxybenzoic acid glucose ester as a potent PAF antagonist from a natural source opens several avenues for future research and development. Further studies are warranted to:

  • Elucidate the precise binding mode of the compound to the PAF receptor.

  • Evaluate its efficacy in more complex disease models where PAF is implicated, such as asthma, thrombosis, and inflammatory bowel disease.[2]

  • Investigate its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

  • Explore the synthesis of analogues to optimize its potency and drug-like properties.

The development of novel PAF antagonists like 2-Hydroxy-3-methoxybenzoic acid glucose ester holds significant promise for the treatment of a wide range of inflammatory and thrombotic diseases.

References

  • the PAF Signaling System Mediates Activation Responses in Inflammation and Thrombosis. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Platelet activating factor receptor (PAFR) signaling pathway through Gq and Gi protein. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Bishay, P., & Pitz, M. (2012). Platelet-Activating Factor (PAF) Antagonists Attenuate Inflammatory-Based Pain: Potential Cellular and Anatomical Sites of PAF Action. Bentham Science Publishers.
  • Ali, M. A. (2023). Biochemistry of Platelet Activating Factor. In StatPearls.
  • Tsoupras, A., & Zabetakis, I. (2017). A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? Molecules, 22(4), 588.
  • Wang, Y., et al. (2022). Platelet-activating factor receptor antagonists of natural origin for acute ischemic stroke: a systematic review of current evidence. Frontiers in Pharmacology, 13, 933140.
  • Tsoupras, A., & Zabetakis, I. (2021). Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients. Molecules, 26(11), 3149.
  • Survival of mice i.p. with varying doses of PAF (0.1 to 5 µ g/mouse ). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Handley, D. A., et al. (1987). In vitro and in vivo pharmacological profiles of the PAF receptor antagonist SRI 63-675. Thrombosis and Haemostasis, 58(1), 187–190.
  • What are PAF receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 30, 2026, from [Link]

  • Myers, A. K., & Ramwell, P. W. (1988).
  • Kirtikar, K. R., & Basu, B. D. (2012). Platelet-activating factor (PAF)-antagonists of natural origin. Fitoterapia, 83(8), 1349–1361.
  • Yost, C. C., Weyrich, A. S., & Zimmerman, G. A. (2010). The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses. Biochimie, 92(6), 692–697.
  • Tissot, M., et al. (1987). PAF-acether-induced mortality in mice: protection by benzodiazepines. Agents and Actions, 21(3-4), 364–366.
  • Delita, N., Elya, B., Hanafi, M., & Lotulung, P. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal, 12(6).
  • Heuer, H. O. (1990). PAF-induced death in NMRI mice--a suitable shock model for testing new PAF receptor antagonists. Correlation with eicosanoid related substances.
  • Prescott, S. M., Zimmerman, G. A., & McIntyre, T. M. (2019). New Insights Into the Pathologic Roles of the Platelet-Activating Factor System. Frontiers in Immunology, 10, 1629.
  • Dose-dependent effect of PAF on mortality in Swiss albino mice. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Application Note: In Vitro Evaluation of PAF Antagonistic Activity of 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester

[1][2]

Abstract

This application note details the standardized protocols for evaluating the Platelet-Activating Factor (PAF) antagonistic activity of 2-Hydroxy-3-methoxybenzoic acid glucose ester (HMBA-GE) . Originally isolated from Gentiana scabra, HMBA-GE represents a class of phenolic glycosides exhibiting potent anti-thrombotic properties.[1] Unlike lipid-based antagonists, the glucose moiety of HMBA-GE confers distinct solubility characteristics that require specific handling during in vitro assays. This guide covers the mechanism of action, reagent preparation, and the "Gold Standard" Rabbit Platelet Aggregation Assay (Light Transmission Aggregometry), supplemented by a confirmatory Radioligand Binding Assay.

Mechanism of Action & Rationale

The Target: PAF Receptor (PAFR)

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that binds to the G-protein coupled receptor (PAFR) on platelets, endothelial cells, and leukocytes.[2][3] Activation of PAFR triggers the Gq-PLC-


 pathway
The Antagonist: HMBA-GE

HMBA-GE functions as a competitive antagonist .[1] Structurally, it is the glucose ester of 3-methoxysalicylic acid. The glycosidic linkage alters the pharmacokinetics and solubility profile compared to its aglycone. By occupying the PAFR binding pocket, HMBA-GE prevents the conformational change required for G-protein coupling, thereby silencing the downstream thrombotic cascade.

Signaling Pathway & Inhibition

The following diagram illustrates the PAF signaling cascade and the specific intervention point of HMBA-GE.

PAF_SignalingPAFPAF (Agonist)PAFRPAF Receptor(GPCR)PAF->PAFR ActivatesHMBAGEHMBA-GE(Antagonist)HMBAGE->PAFR BlocksGqGq ProteinPAFR->Gq CouplesPLCPLC-betaGq->PLC ActivatesIP3IP3 / DAGPLC->IP3 HydrolysisCaIntracellular Ca2+ReleaseIP3->Ca TriggersAggPlateletAggregationCa->Agg Induces

Figure 1: Competitive inhibition of the PAF receptor signaling cascade by HMBA-GE.

Material Preparation

Compound Handling

HMBA-GE (C14H18O9, MW: 330.29 g/mol ) is significantly more hydrophilic than traditional lipid antagonists (e.g., Ginkgolide B).

  • Stock Solution: Dissolve 3.3 mg of HMBA-GE in 1 mL of 50% DMSO/PBS to create a 10 mM stock.

  • Working Solution: Dilute with Tyrode’s buffer or Saline. Ensure the final DMSO concentration in the assay cuvette is < 0.2% to prevent solvent-induced artifacts.

Reagent Setup Table
ReagentConcentrationRoleStorage
PAF (C-16) 10 µM StockAgonist-20°C (Aliquot)
HMBA-GE 10 mM StockTest Compound-20°C (Dark)
Ginkgolide B 10 mM StockPositive ControlRoom Temp
Tyrode's Buffer pH 7.35Assay Medium4°C
Sodium Citrate 3.8% (w/v)AnticoagulantRoom Temp

Protocol A: Rabbit Platelet Aggregation Assay (LTA)

The Gold Standard for functional validation.

Principles

Light Transmission Aggregometry (LTA) measures the increase in light transmission through a platelet suspension as platelets aggregate and fall out of suspension.

Blood Collection & Preparation[5]
  • Anesthesia: Anesthetize New Zealand White rabbits (2-3 kg) using standard IACUC-approved protocols (e.g., Ketamine/Xylazine).

  • Collection: Cannulate the carotid artery. Collect blood into a plastic syringe containing 3.8% Sodium Citrate (1:9 ratio of citrate to blood).

    • Critical: Do not use glass syringes; glass activates platelets.

  • PRP Isolation: Centrifuge blood at 160 x g for 15 minutes at room temperature. Carefully aspirate the supernatant (Platelet Rich Plasma - PRP).

  • PPP Isolation: Centrifuge the remaining blood at 2000 x g for 20 minutes . Collect the supernatant (Platelet Poor Plasma - PPP) to serve as the "100% Aggregation" blank.

  • Standardization: Adjust PRP count to

    
     platelets/mL using PPP as the diluent.
    
Assay Procedure

Instrument: Chrono-log Aggregometer (or equivalent). Temperature: 37°C with constant stirring (1000 rpm).

  • Blanking: Insert a cuvette with 500 µL PPP to set the 100% transmission baseline.

  • Incubation:

    • Add 480 µL of PRP to the test cuvette.

    • Add 10 µL of HMBA-GE (various concentrations: 10, 50, 100, 300 µM).

    • Incubate for 3 minutes at 37°C.

  • Activation:

    • Add 10 µL of PAF (Final concentration: 10 nM).

    • Note: The PAF concentration should be pre-titrated to induce ~80% maximal aggregation in the vehicle control.

  • Measurement: Record the aggregation curve for 5 minutes .

Data Calculation

Calculate the Inhibition Percentage (%) using the formula:

Protocol B: Radioligand Binding Assay

Confirmatory assay to prove direct receptor interaction.

Membrane Preparation
  • Homogenize rabbit platelets in Tris-HCl buffer (10 mM, pH 7.4) containing 5 mM MgCl2.

  • Centrifuge at 40,000 x g for 20 minutes.

  • Resuspend the pellet in binding buffer.

Binding Reaction
  • Mixture: In a 96-well plate, combine:

    • 100 µL Platelet Membrane suspension (200 µg protein).

    • 50 µL

      
      -PAF (Specific Activity: ~150 Ci/mmol; Final Conc: 1 nM).[1]
      
    • 50 µL HMBA-GE (Concentration gradient).

  • Incubation: Incubate for 1 hour at 25°C .

  • Termination: Filter through Whatman GF/C glass fiber filters using a vacuum manifold. Wash 3x with ice-cold buffer.[1]

  • Detection: Measure radioactivity (CPM) via liquid scintillation counting.

Analysis
  • Total Binding:

    
    -PAF + Vehicle.[1]
    
  • Non-Specific Binding (NSB):

    
    -PAF + 10 µM unlabeled PAF.
    
  • Specific Binding: Total - NSB.

Data Analysis & Validation Workflow

The following workflow ensures statistical rigor when determining the IC50 of HMBA-GE.

Validation_WorkflowStartRaw Data(Transmission %)NormNormalize toVehicle ControlStart->NormCurveNon-Linear Regression(Log-Inhibitor vs Response)Norm->CurveStatsStatistical Test(ANOVA + Dunnett's)Curve->StatsOutputIC50 Value &Significance (p<0.05)Stats->Output

Figure 2: Data processing pipeline for calculating IC50 values.

Expected Results
  • IC50: HMBA-GE typically exhibits an IC50 in the micromolar range (10-50 µM) .[1]

  • Potency: While less potent than Ginkgolide B (nanomolar range), HMBA-GE offers superior solubility and bioavailability profiles due to the glucose esterification.

References

  • Isolation and Activity

    • Title: PAF antagonistic activity of 2-hydroxy-3-methoxybenzoic acid glucose ester from Gentiana scabra.[1][4][5]

    • Source: Archives of Pharmacal Research, 1998.[5]

    • Link:[Link]

  • PAF Signaling Mechanism

    • Title: Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients.[1][2]

    • Source: Molecules, 2020.
    • Link:[Link]

  • LTA Protocol Standardization

    • Title: Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds.[6]

    • Source: MethodsX, 2018.
    • Link:[Link]

  • Radioligand Binding Methodology

    • Title: Specific binding of [3H]platelet-activating factor to human platelet membrane.[1]

    • Source: Journal of Biological Chemistry.
    • Link:[Link] (General Method Reference)

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-Hydroxy-3-methoxybenzoic acid glucose ester (2-HMBA-GE) . This compound, a bioactive metabolite found in medicinal plants like Gentiana scabra and a Phase II metabolite of o-vanillic acid, presents specific analytical challenges due to the lability of the acyl-glycosidic bond.

Key Technical Innovations:

  • Stabilization Strategy: Implementation of a pH-controlled extraction protocol (pH < 4.0) to prevent spontaneous hydrolysis and acyl migration during sample processing.

  • Optimized Fragmentation: Utilization of Negative Electrospray Ionization (ESI-) to target the deprotonated carboxylate moiety, maximizing sensitivity.

  • Interference Removal: A high-resolution C18 chromatography gradient designed to separate the ester from its aglycone parent (o-vanillic acid) and isobaric interferences.[1]

Chemical Background & Analytical Challenges

Analyte Information[1][2][3][4][5][6][7][8][9]
  • Compound Name: 2-Hydroxy-3-methoxybenzoic acid glucose ester[1][2][3]

  • Synonyms: o-Vanillic acid glucose ester; 1-O-(2-hydroxy-3-methoxybenzoyl)-β-D-glucose[1]

  • CAS Number: 172377-87-6[1][2]

  • Molecular Formula: C₁₄H₁₈O₉[1]

  • Molecular Weight: 330.29 g/mol [2]

  • Target Transition: m/z 329.1 → 167.0 (Loss of glucosyl moiety)

The Stability Challenge

Acyl glucosides are chemically unstable in alkaline and neutral aqueous environments. They undergo:

  • Hydrolysis: Reverting to the parent acid (2-hydroxy-3-methoxybenzoic acid) and glucose.[1]

  • Acyl Migration: The acyl group can migrate from the 1-position (anomeric) to the 2-, 3-, or 4-position of the glucose ring, creating positional isomers that complicate chromatography.

Expert Insight: Standard plasma processing (e.g., neutral methanol precipitation) often leads to >20% degradation of acyl esters. This protocol mandates the use of acidified solvents to freeze the equilibrium.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 2-Hydroxy-3-methoxybenzoic acid glucose ester (>98% purity).[1][3]

  • Internal Standard (IS): Salicylic acid-β-D-glucoside (preferred structural analog) or Vanillic acid-d3 (stable isotope).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Matrix: Drug-free human/rat plasma (K2EDTA).[1]

LC-MS/MS Conditions
Chromatography (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Why: The BEH particle provides excellent peak shape for phenolic acids and withstands the acidic mobile phase required for stability.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[4]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial equilibration
1.005Hold to elute salts
6.0090Linear ramp for elution
7.5090Wash
7.605Re-equilibration
10.005End of Run
Mass Spectrometry (MS/MS)
  • System: SCIEX Triple Quad 6500+ or Thermo Altis.

  • Ionization: ESI Negative Mode (ESI-).[1]

  • Source Temperature: 500°C.

  • Ion Spray Voltage: -4500 V.[1]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)DP (V)CE (V)Role
2-HMBA-GE 329.1167.0-60-25Quantifier
2-HMBA-GE 329.1123.0-60-40Qualifier 1
2-HMBA-GE 329.1152.0-60-35Qualifier 2
IS (Salicylic-Glc) 299.1137.0-60-22Internal Std
Sample Preparation (Acidified Protein Precipitation)

Objective: Extract the analyte while inhibiting esterase activity and chemical hydrolysis.

  • Thawing: Thaw plasma samples on ice (4°C). Do not use a water bath.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard solution (1000 ng/mL in 0.1% Formic Acid/Water).

  • Precipitation: Add 200 µL of Ice-Cold Acidified Acetonitrile (containing 1% Formic Acid).

    • Mechanism:[5][6][7] The high organic content precipitates proteins; the formic acid lowers the pH to <3.0, stabilizing the ester bond.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Dilution (Optional): If the supernatant is too strong for the initial gradient, dilute 1:1 with 0.1% Formic Acid in Water.

  • Transfer: Transfer supernatant to an autosampler vial with a glass insert. Keep at 4°C.

Visual Workflows

MS/MS Fragmentation Pathway

This diagram illustrates the mechanistic cleavage of the glucose ester in the collision cell.

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 329.1 Transition Collision Induced Dissociation (CID) Precursor->Transition -Glucose (162 Da) Aglycone Aglycone Ion (2-Hydroxy-3-methoxybenzoate) [M-H-162]⁻ m/z 167.0 Transition->Aglycone Primary Quantifier Fragment2 Decarboxylated Ion [M-H-162-44]⁻ m/z 123.0 Aglycone->Fragment2 -CO₂ (44 Da) Qualifier

Caption: Proposed fragmentation pathway of 2-HMBA glucose ester in negative ESI mode.

Sample Extraction Workflow

The critical path for stabilizing the labile ester during extraction.

SamplePrep Step1 Plasma Sample (50 µL) Thaw on Ice Step2 Add Internal Standard (in 0.1% Formic Acid) Step1->Step2 Step3 CRITICAL STEP: Add 200 µL Acidified ACN (1% Formic Acid, -20°C) Step2->Step3 Denaturation Step4 Vortex (30s) & Centrifuge (15,000g, 10 min, 4°C) Step3->Step4 Precipitation Step5 Collect Supernatant Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Caption: Acidified protein precipitation workflow designed to minimize ester hydrolysis.

Method Validation (FDA Bioanalytical Guidelines)

To ensure this method meets regulatory standards (FDA/EMA), the following validation parameters must be executed:

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL to 2000 ng/mL.

  • Weighting: 1/x².

  • LLOQ: 1.0 ng/mL (S/N > 10).

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Stability Assessment (Crucial)

You must prove the ester does not degrade during handling.

  • Bench-top Stability: 4 hours on ice (Acidified vs. Neutral).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler Stability: 24 hours at 4°C.

  • Hydrolysis Check: Monitor the increase in the aglycone (2-HMBA, m/z 167 parent) in the ester QC samples. If 2-HMBA levels rise, the method is causing hydrolysis.

Matrix Effect
  • Compare the slope of the calibration curve in solvent vs. extracted plasma.

  • Target: Matrix Factor (MF) between 0.85 and 1.15.

Expert Tips for Troubleshooting

  • Peak Tailing: Phenolic acids often tail on older C18 columns. Ensure your column is "end-capped" and the mobile phase pH is sufficiently low (pH < 3) to keep the carboxyl groups protonated.

  • Isobaric Interferences: 2-Hydroxy-4-methoxybenzoic acid (isomer) may co-elute.[1] If this occurs, switch to a Phenyl-Hexyl column (e.g., Phenomenex Kinetex Biphenyl) which offers better selectivity for positional isomers of aromatic rings.

  • Carryover: Glucose esters can be sticky. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70140, 2-Hydroxy-3-methoxybenzoic acid. Retrieved from [Link]

  • Labed, I., et al. (2025). LC-MS/MS characterization of phenolic compounds... of Echium creticum L.[1][8] Records of Natural Products.[8] Retrieved from [Link]

  • Zhang, Y., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by LC-MS/MS. Molecules, 26(17), 5354. Retrieved from [Link]

  • Nandakumar, S., et al. (2014).[7] A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 100, 360-364. Retrieved from [Link]

Sources

Application Note: Optimized Extraction and Purification of 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-integrity protocol for the isolation and quantification of 2-Hydroxy-3-methoxybenzoic acid glucose ester (also known as o-vanillic acid glucose ester or 1-O-(3-methoxysalicyloyl)-


-D-glucose). This compound, often isolated from Gentiana scabra, exhibits potent Platelet Activating Factor (PAF) antagonistic activity.[1]

The extraction of glucose esters (1-O-acyl glucosides) presents a specific chemical challenge: acyl migration . Under thermodynamic stress or basic pH, the acyl group can migrate from the C1-O position to the C2-O position, or hydrolyze completely to the aglycone (2-hydroxy-3-methoxybenzoic acid) and free glucose. This protocol utilizes a Cold-Solvent Multiphasic Partitioning workflow designed to preserve the labile ester bond while effectively removing lipophilic contaminants and free sugars.

Chemical Context & Stability Factors[2][3]

Understanding the target molecule's instability is the prerequisite for a successful extraction.

ParameterCharacteristicImpact on Protocol
Target Molecule 2-Hydroxy-3-methoxybenzoic acid glucose esterPolar, UV-active, labile ester linkage.
Bond Type Anomeric Ester (1-O-acyl)High energy bond; susceptible to hydrolysis and 1

2 acyl migration.
pKa (Phenolic) ~8-10Extraction must remain at pH < 6.0 to prevent ionization and oxidation.
Solubility AmphiphilicSoluble in MeOH, EtOH, EtOAc; partially soluble in water; insoluble in Hexane/DCM.
Critical Mechanism: Acyl Migration

Acyl glucosides are thermodynamically unstable. In aqueous solutions at pH > 7.0, or during heating (>40°C), the ester moiety migrates to the chemically distinct C2 position.

  • Rule 1: All extraction steps must be performed at 4°C .

  • Rule 2: Solvents must be acidified (0.1% Formic Acid) to stabilize the anomeric center.

  • Rule 3: Avoid silica gel chromatography (acidic surface activity can catalyze hydrolysis); use C18 reversed-phase materials.

Reagents & Equipment

Reagents
  • Extraction Solvent: Methanol (LC-MS Grade), pre-chilled to -20°C.

  • Partition Solvents:

    
    -Hexane (for lipid removal), Ethyl Acetate (EtOAc) (for target recovery).
    
  • Modifiers: Formic Acid (FA), Ammonium Formate.

  • Water: Milli-Q (18.2 M

    
    ).
    
Equipment
  • Lyophilizer: For moisture removal without thermal stress.

  • Ultrasonic Bath: With temperature control (<10°C).

  • Centrifuge: Refrigerated (4°C), capable of 10,000 x g.

  • Solid Phase Extraction (SPE): C18 cartridges (e.g., Waters Sep-Pak tC18 or Phenomenex Strata C18-E), 500 mg bed.

  • LC-MS/MS: Triple Quadrupole for quantification.[2]

Step-by-Step Extraction Protocol

Phase A: Sample Preparation

Objective: Halt enzymatic activity (glucosidases) immediately.

  • Harvest: Collect fresh plant tissue (Gentiana scabra roots or similar).

  • Quench: Flash freeze in liquid nitrogen immediately upon harvest.

  • Lyophilization: Freeze-dry samples for 48 hours.

  • Grinding: Grind dried tissue to a fine powder (mesh size 40-60) using a ball mill. Note: Keep the grinding jar chilled.

Phase B: Primary Extraction (Metabolic Quenching)

Objective: Solubilize phenolics while precipitating proteins/enzymes.

  • Weigh 100 mg of lyophilized powder into a 15 mL centrifuge tube.

  • Add 5.0 mL of 80% Methanol (aq) containing 0.1% Formic Acid .

    • Why 80% MeOH? High methanol concentration denatures native

      
      -glucosidases that would otherwise cleave the glucose unit.
      
    • Why Formic Acid? Maintains pH ~3.0, stabilizing the ester bond.

  • Vortex for 30 seconds.

  • Sonicate for 10 minutes in an ice-water bath (<4°C).

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. Re-extract the pellet once more (Steps 2-5) and combine supernatants.

Phase C: Liquid-Liquid Partitioning (Cleanup)

Objective: Remove non-polar lipids (chlorophyll, waxes) and concentrate the target.

  • Evaporate the combined Methanol supernatant to near dryness using a nitrogen stream (Max temp 30°C).

  • Reconstitute the residue in 5 mL of Water (pH adjusted to 3.0 with FA).

  • Lipid Wash: Add 5 mL of n-Hexane or DCM (Dichloromethane) . Vortex and centrifuge.[3]

    • Action: Discard the upper organic layer (Hexane) or lower layer (DCM). The target ester remains in the aqueous phase.

  • Target Recovery: Add 5 mL of Ethyl Acetate (EtOAc) to the aqueous phase.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate phases.

    • Collect the EtOAc layer (Upper).

    • Repeat EtOAc extraction 3 times.[4]

  • Combine EtOAc fractions and dry under Nitrogen.

Phase D: SPE Purification (Polishing)

Objective: Remove free sugars and very polar acyclic acids.

  • Conditioning: Wash C18 SPE cartridge with 3 mL MeOH, then 3 mL Water (0.1% FA).

  • Loading: Reconstitute dried EtOAc residue in 1 mL 10% MeOH (aq) and load onto the cartridge.

  • Washing: Wash with 3 mL Water (0.1% FA) .

    • Removes: Free glucose, salts, and highly polar organic acids.

  • Elution: Elute target with 3 mL 70% Methanol .

    • Note: The glucose ester is moderately polar; 100% MeOH may elute more hydrophobic aglycones. 70% is selective.

Workflow Visualization

ExtractionWorkflow Sample Lyophilized Sample (Gentiana scabra) Extract Extraction 80% MeOH + 0.1% FA (Cold Sonication) Sample->Extract Evap1 Evaporation (N2 Stream, <30°C) Extract->Evap1 AqRecon Reconstitution in Water (pH 3.0) Evap1->AqRecon HexaneWash Liquid-Liquid Partition vs. Hexane/DCM AqRecon->HexaneWash DiscardLipid Discard Non-Polar Phase (Lipids/Chlorophyll) HexaneWash->DiscardLipid Remove Lipids EtOAcExt Partition vs. Ethyl Acetate (Target Recovery) HexaneWash->EtOAcExt Aqueous Phase SPE SPE Cleanup (C18) Load: 10% MeOH Elute: 70% MeOH EtOAcExt->SPE EtOAc Fraction (Dried & Reconstituted) Final Pure 2-HMBA-GE for LC-MS SPE->Final

Figure 1: Optimized extraction workflow preventing ester hydrolysis while removing lipid interferences.

Analytical Validation (LC-MS/MS)

Method: UHPLC-Triple Quadrupole MS Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient Table
Time (min)% Phase BFlow Rate (mL/min)Description
0.0050.3Initial equilibration
1.0050.3Hold to elute salts
8.00600.3Linear gradient for glycosides
10.00950.3Wash column
12.0050.3Re-equilibration

MS Transitions (Negative Mode - ESI):

  • Precursor: m/z 329.1 [M-H]⁻

  • Quantifier: m/z 167.0 (Cleavage of glucose, leaving the salicylate aglycone)

  • Qualifier: m/z 123.0 (Decarboxylation of the aglycone)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Hydrolysis of ester bond.Ensure all solvents contain 0.1% FA. Keep temperatures <30°C.
Peak Splitting Acyl migration (1

2 shift).
Analyze immediately after extraction. Store samples at -80°C.
High Backpressure Protein precipitation in column.Ensure the MeOH extraction step (Phase B) was sufficient to crash out proteins before SPE.
Interference Co-elution of free aglycone.The SPE wash step (Water) is critical. Free aglycones are less polar than the glucose ester but more polar than lipids; gradient optimization (starting at 5% B) helps separation.

References

  • Hu, Y., et al. (1998). PAF antagonistic activity of 2-hydroxy-3-methoxybenzoic acid glucose ester from Gentiana scabra.[1] Archives of Pharmacal Research, 21(4), 436-439.[1]

  • Cai, Y., et al. (2021). Simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma by LC-MS/MS.[5] Journal of Pharmaceutical and Biomedical Analysis. (Methodology adapted for salicylate esters).[3]

  • MedChemExpress. 2-Hydroxy-3-methoxybenzoic acid glucose ester Product Datasheet.

  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.[6] Journal of Separation Science, 30(18), 3268-3295.[6]

Sources

Title: A Validated Cell-Based Bioassay for Quantifying the Anti-inflammatory Activity of 2-Hydroxy-3-methoxybenzoic acid glucose ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a comprehensive guide for the development and validation of a robust, cell-based bioassay to quantify the biological activity of 2-Hydroxy-3-methoxybenzoic acid glucose ester. This phenolic glycoside, isolated from plants such as Gentiana scabra, has been identified for its potential therapeutic properties, including potent antagonistic activity against platelet-activating factor (PAF)[1]. The aglycone form, 2-Hydroxy-3-methoxybenzoic acid (o-vanillic acid), has demonstrated significant anti-inflammatory and anti-allergic effects by modulating mast cell-mediated responses[2]. To facilitate further research and development, a reliable method for quantifying its bioactivity is essential. We present a dual-assay strategy, employing a primary high-throughput nuclear factor-kappa B (NF-κB) luciferase reporter assay for screening, followed by a secondary, mechanistically relevant Prostaglandin E2 (PGE2) competitive ELISA. This guide details the scientific rationale, step-by-step protocols, data analysis, and a complete validation framework according to ICH Q2(R1) guidelines[3][4].

Scientific Rationale & Assay Principle

The selection of a bioassay must be grounded in the known or hypothesized mechanism of action of the compound. While the glucose ester itself has shown in vivo activity, its aglycone, o-vanillic acid, has been shown to suppress mast cell degranulation and the expression of pro-inflammatory cytokines by inhibiting the FcεRI signaling pathway[2]. A central hub in inflammatory signaling across various cell types is the NF-κB pathway. Its activation leads to the transcription of numerous pro-inflammatory genes, including Cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory mediators like PGE2[5][6].

Therefore, our strategy is to quantify the ability of the test compound to inhibit this critical inflammatory cascade.

  • Primary Assay: NF-κB Luciferase Reporter Assay. This assay provides a sensitive and high-throughput method to measure the transcriptional activity of NF-κB. We utilize a stable cell line containing a luciferase reporter gene under the control of an NF-κB response element. When cells are stimulated with an inflammatory agent (e.g., TNF-α or LPS), activated NF-κB binds to this element, driving luciferase expression. An active inhibitor will suppress this process, leading to a quantifiable decrease in luminescence[7][8].

  • Secondary Assay: Prostaglandin E2 (PGE2) Competitive ELISA. To confirm the findings from the primary screen in a more physiologically relevant context, we measure the production of a key downstream inflammatory mediator, PGE2. This competitive enzyme-linked immunosorbent assay (ELISA) quantifies the amount of PGE2 secreted by cells into the culture medium. The signal is inversely proportional to the amount of PGE2 in the sample, providing a robust method to assess the compound's anti-inflammatory efficacy[5][9].

  • Enzymatic Hydrolysis Consideration. Phenolic glycosides often require hydrolysis of the sugar moiety to become fully active aglycones[10][11]. This guide includes an optional, yet critical, pre-treatment step using β-glucosidase. This allows researchers to assess the activity of the parent glycoside versus its hydrolyzed form, mimicking potential metabolic activation.

The overall workflow for this bioassay development is outlined below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Analysis & Validation A Compound Solubilization (2-Hydroxy-3-methoxybenzoic acid glucose ester) B Optional: Enzymatic Hydrolysis (β-glucosidase treatment) A->B Mimics metabolism D Cell Treatment with Compound & Inflammatory Stimulus (LPS) B->D C Cell Culture & Seeding (e.g., RAW 264.7-NF-κB-luc) C->D E Primary Assay: NF-κB Luciferase Measurement D->E F Secondary Assay: PGE2 ELISA on Supernatant D->F G Control Assay: Cell Viability (e.g., MTT) D->G H Data Analysis: Calculate % Inhibition & IC50 E->H F->H G->H I Assay Validation (ICH Q2) (Accuracy, Precision, Linearity) H->I J Final Report & Conclusion I->J

Caption: High-level workflow for bioassay development.

Materials and Reagents

  • Test Compound: 2-Hydroxy-3-methoxybenzoic acid glucose ester (MedChemExpress or similar)[12].

  • Cell Line: RAW 264.7 murine macrophages stably transfected with an NF-κB-luciferase reporter construct. Alternatively, HEK293 cells can be used.

  • Culture Media: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents for Induction: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).

  • Enzyme: β-glucosidase from almonds (Sigma-Aldrich).

  • Assay Kits:

    • Luciferase Assay System (e.g., Promega E1500)[7].

    • PGE2 Competitive ELISA Kit (e.g., Invitrogen KHL1701 or Cayman Chemical 514010)[5][9].

    • MTT or similar cell viability assay kit.

  • Control Compounds:

    • Positive Control (Inhibitor): Bay 11-7082 or other known NF-κB inhibitor[13].

    • Vehicle Control: Dimethyl sulfoxide (DMSO).

  • Labware: 96-well white opaque plates (for luminescence), 96-well clear flat-bottom plates, sterile tubes, serological pipettes, multichannel pipettors.

  • Equipment: Luminometer, microplate reader, cell culture incubator, biosafety cabinet, centrifuge.

Detailed Experimental Protocols

Protocol 1: Preparation of Test Compound Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve the test compound in cell culture-grade DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). The final DMSO concentration in all wells should be kept constant and non-toxic (≤0.5%).

  • (Optional) Enzymatic Hydrolysis: a. To a set of working solutions, add β-glucosidase to a final concentration of 1 U/mL. b. Incubate at 37°C for 1-2 hours to allow for conversion of the glycoside to its aglycone. c. Prepare a parallel set of working solutions without the enzyme to test the parent compound.

Protocol 2: Cell Seeding and Treatment
  • Cell Culture: Culture the NF-κB reporter cell line according to standard protocols in a 37°C, 5% CO₂ incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. For the luciferase assay, use white opaque plates. For the viability assay, use clear plates.

  • Incubation: Incubate the plates for 24 hours to allow cells to adhere.

  • Pre-treatment: Remove the medium and add 90 µL of the prepared compound working solutions (or controls) to the respective wells. Incubate for 1-2 hours.

  • Stimulation: Add 10 µL of the inflammatory stimulus (e.g., LPS to a final concentration of 1 µg/mL) to all wells except the unstimulated (negative) control wells.

  • Incubation: Incubate the plates for 6 hours for the luciferase assay or 24 hours for the PGE2 ELISA and viability assays.

Protocol 3: NF-κB Luciferase Reporter Assay
  • After the 6-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.

  • Prepare the luciferase assay reagent according to the manufacturer's protocol[14].

  • Add 100 µL of the luciferase reagent to each well.

  • Mix gently by orbital shaking for 2-5 minutes to ensure complete cell lysis.

  • Measure the luminescence using a luminometer, with an integration time of 0.5-1 second per well.

Protocol 4: PGE2 Competitive ELISA
  • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well for analysis.

  • Perform the competitive ELISA according to the manufacturer's instructions[5][15]. This typically involves adding the supernatant, a fixed amount of PGE2-enzyme conjugate, and an antibody to a pre-coated plate.

  • After incubation and washing steps, add the substrate and measure the absorbance on a microplate reader.

  • Calculate the PGE2 concentration in each sample by interpolating from a standard curve run in parallel.

Protocol 5: Cell Viability Assay (MTT)
  • After collecting the supernatant for the ELISA, add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to the remaining cells.

  • Incubate for 2-4 hours at 37°C until formazan crystals form.

  • Remove the medium and dissolve the crystals in 100 µL of DMSO or solubilization buffer.

  • Measure the absorbance at 570 nm. Cell viability should be >90% for the results to be considered valid and not due to cytotoxicity.

Data Analysis and Interpretation

  • Normalization:

    • Luciferase Data: Express results as a percentage of the stimulated control (% Activity).

      • % Activity = (RLU_Sample - RLU_Unstimulated) / (RLU_Stimulated - RLU_Unstimulated) * 100

    • PGE2 ELISA Data: Express results as a percentage of the stimulated control (% PGE2 Production).

      • % PGE2 Production = (Conc_Sample - Conc_Unstimulated) / (Conc_Stimulated - Conc_Unstimulated) * 100

  • IC₅₀ Calculation: Plot the normalized response against the logarithm of the compound concentration. Use a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.

  • Interpretation: A potent and specific anti-inflammatory compound will show a low IC₅₀ value in both the primary and secondary assays without a significant decrease in cell viability at active concentrations. Comparing the IC₅₀ of the parent glycoside versus the hydrolyzed product will reveal if the aglycone is the more active form.

The potential mechanism of inhibition within the NF-κB pathway is visualized below.

G cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequestered in Cytoplasm NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates Gene NF-κB Response Element NFkB_active->Gene Binds Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Gene->Expression Drives Transcription Inhibitor Potential Inhibition by 2-Hydroxy-3-methoxybenzoic acid (aglycone) Inhibitor->IKK Inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of 2-Hydroxy-3-methoxybenzoic acid glucose ester in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Hydroxy-3-methoxybenzoic acid glucose ester. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility and handling of this compound, specifically in Dimethyl Sulfoxide (DMSO). While DMSO is a powerful and near-universal solvent in drug discovery, challenges related to solubility, stability, and precipitation are common hurdles.[1][2][3]

This guide offers a structured, question-and-answer-based approach to troubleshoot common issues and provide best practices for your experiments. Our goal is to explain the causality behind experimental choices, ensuring you can develop robust, reproducible protocols.

While specific, validated solubility data (e.g., mg/mL) for 2-Hydroxy-3-methoxybenzoic acid glucose ester in DMSO is not extensively published, we can infer its behavior based on its structure—a glycosylated phenolic acid—and established principles of DMSO chemistry.[4] One supplier notes its general solubility in DMSO, Pyridine, Methanol, and Ethanol and offers it pre-dissolved in DMSO at a concentration of 10 mM.[5] This guide will equip you with the methodology to determine its practical solubility limit for your specific application and troubleshoot any challenges that arise.

Troubleshooting Guide

This section addresses specific problems you may encounter during the dissolution and handling of 2-Hydroxy-3-methoxybenzoic acid glucose ester in DMSO.

Issue 1: The compound is not dissolving completely in DMSO at the desired concentration.

Question: I am trying to prepare a 50 mM stock solution of 2-Hydroxy-3-methoxybenzoic acid glucose ester in DMSO, but I see solid particles that won't go into solution. What should I do?

Answer:

This is a classic solubility challenge. While the compound is known to be soluble in DMSO, you may have exceeded its thermodynamic solubility limit at your intended concentration.[5] The amorphous, or non-crystalline, form of a compound that you initially receive often dissolves readily, sometimes creating a supersaturated solution.[6][7] However, this state can be unstable, and achieving a true, stable solution at high concentrations can be difficult.[6][8]

Here is a systematic approach to address this:

Step-by-Step Protocol:

  • Ensure Solvent Quality: Confirm you are using high-purity, anhydrous DMSO (<0.1% water). DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of lipophilic or amphiphilic compounds.[6][7] This occurs because water molecules form a structured, viscous complex with DMSO, making it harder to solvate the compound.[7]

  • Apply Gentle Energy:

    • Vortexing: Mix the solution vigorously using a vortex mixer for 1-2 minutes.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The cavitation energy can help break up compound aggregates and facilitate dissolution.[6]

    • Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes. Increased thermal energy can enhance solubility. However, be cautious, as prolonged heating can risk compound degradation.[9] DMSO itself is thermally stable at lower temperatures but can begin to decompose near its boiling point (189°C) or in the presence of acids/bases.[10][11][12]

  • Determine Maximum Practical Solubility: If the compound remains insoluble, your target concentration is likely too high. The most reliable method is to determine the maximum solubility empirically.

    • Start with a known mass of the compound.

    • Add small, precise volumes of anhydrous DMSO incrementally.

    • After each addition, apply the energy steps above (vortex, sonicate) until the solution is clear.

    • The concentration at which no more solid can be dissolved is your maximum stock concentration under those conditions.

Issue 2: The compound dissolved initially but precipitated out of solution after storage or a freeze-thaw cycle.

Question: My 20 mM stock solution was perfectly clear when I made it. After storing it at -20°C and thawing it for use, I see crystals or a cloudy precipitate. Why did this happen, and is the stock still usable?

Answer:

This is a common and frustrating phenomenon known as precipitation from a supersaturated state.[8] Several factors, often acting synergistically, can cause this:

  • Causality 1: Supersaturation and Crystallization: As mentioned, your initial clear solution may have been supersaturated. Over time, especially with temperature changes, the compound can crystallize into a more stable, lower-energy (and less soluble) form.[6] Once this crystalline "seed" forms, it is very difficult to redissolve.[6]

  • Causality 2: Water Absorption: Every time the vial is opened, atmospheric moisture is introduced. Water uptake into DMSO is a primary driver of compound precipitation during storage and freeze-thaw cycles.[6][7][8]

  • Causality 3: Freeze-Thaw Cycles: The process of freezing and thawing promotes the aggregation of compound molecules, increasing the likelihood of crystallization and precipitation.[2][6][8]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Recovery Attempts cluster_2 Outcome & Action A Precipitate observed in DMSO stock after storage B 1. Warm to 37°C 2. Vortex vigorously 3. Sonicate for 10-15 min A->B Attempt to re-dissolve C Visually inspect for dissolved particles B->C D Solution is Clear: Use immediately. Consider preparing fresh, lower concentration stocks for future use. C->D Success E Precipitate Remains: Solution is unusable. Discard and prepare a fresh stock at a lower, stable concentration. C->E Failure

Caption: Troubleshooting workflow for precipitated DMSO stock solutions.

Best Practices to Prevent Precipitation:

  • Use Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous DMSO.

  • Aliquot Solutions: After preparing your stock, immediately aliquot it into single-use volumes in tightly sealed vials. This minimizes both water absorption and the number of freeze-thaw cycles for the bulk of your stock.[9]

  • Store Properly: Store aliquots at -20°C or -80°C in a desiccated environment if possible.

  • Work at a Lower Concentration: If precipitation is a recurring issue, the most robust solution is to prepare and store your stock at a concentration you have empirically determined to be stable.

Issue 3: The compound precipitates when I dilute my DMSO stock into aqueous media (e.g., cell culture medium, PBS).

Question: My DMSO stock is clear, but when I add it to my assay buffer, the solution turns cloudy. How can I prevent this?

Answer:

This is an extremely common issue for compounds that are highly soluble in an organic solvent like DMSO but have poor aqueous solubility.[1][13][14] The sudden change in solvent polarity causes the compound to "crash out" of solution.

Strategies for Successful Aqueous Dilution:

  • Minimize the DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[15]

  • Optimize the Dilution Process:

    • Stepwise Dilution: Instead of a single large dilution, perform it in steps. For example, dilute your 100% DMSO stock to an intermediate concentration in a DMSO/media mixture before the final dilution.[16]

    • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and vigorous mixing (e.g., by vortexing or pipetting quickly). This disperses the compound molecules before they have a chance to aggregate and precipitate.

    • Dilute the Stock, Not the Buffer: Always add the small volume of concentrated DMSO stock to the larger volume of aqueous buffer while mixing, not the other way around.

  • Consider Co-solvents: If precipitation persists, the use of a pharmaceutically acceptable co-solvent in your final buffer may be necessary. Common options include PEG400, Tween 80, or cyclodextrins, though their compatibility with your specific assay must be validated.[15][17]

Frequently Asked Questions (FAQs)

Q1: What is the recommended grade of DMSO to use? A: For any biological application, it is critical to use a high-purity, sterile, anhydrous, or molecular biology grade DMSO. Technical grade DMSO may contain impurities and higher water content that can interfere with your experiments and reduce compound solubility.[6][14]

Q2: How should I store my solid 2-Hydroxy-3-methoxybenzoic acid glucose ester powder? A: As a standard practice for complex organic molecules, store the solid powder at -20°C in a tightly sealed container, protected from light and moisture. One supplier recommends storing the product according to the Certificate of Analysis.[18]

Q3: How long can I store the compound in DMSO solution? A: The stability of compounds in DMSO varies greatly. While many compounds are stable for months at -80°C, significant degradation can occur over time, even when frozen.[1][15] One study showed that after one year of storage at room temperature in DMSO, only 52% of compounds remained intact.[19] For critical experiments, it is best practice to use freshly prepared stock solutions or stocks that are no more than 1-3 months old when stored at -80°C.[15]

Q4: My DMSO is frozen. Is it still good? A: Yes. Pure DMSO has a relatively high freezing point of 18.5°C (65.4°F), so it will solidify in a refrigerator or a cool room.[20] You can thaw it by placing it in a warm water bath. This does not affect the quality of the solvent. In fact, if your DMSO does not freeze in a 4°C refrigerator, it is a strong indication that it has absorbed a significant amount of water.[7]

Q5: Can I use heat to dissolve my compound? A: Gentle heating (e.g., 37-40°C) can be an effective tool to aid dissolution.[9] However, be aware that 2-Hydroxy-3-methoxybenzoic acid glucose ester contains both ester and glycosidic bonds, which could be susceptible to hydrolysis or degradation at elevated temperatures. Use the lowest effective temperature for the shortest possible time. DMSO itself is stable well above this range.[10][11]

Data Summary Table

Since specific solubility data is unavailable, we provide this template for you to record your own empirical findings. This is a crucial step in creating a robust protocol for your specific compound batch and experimental conditions.

ParameterYour Experimental ValueNotes
Maximum Stable Concentration Enter value mg/mL or mMDetermined in anhydrous DMSO at RT after 24h incubation.
Solvent Grade Used e.g., Anhydrous, >99.9%Record manufacturer and lot number.
Dissolution Method e.g., Vortex, Sonication, 37°CNote duration and temperature.
Aqueous Buffer for Dilution e.g., PBS pH 7.4, DMEMNote final DMSO %.
Precipitation upon Dilution? Yes / NoDescribe observation (e.g., immediate cloudiness).
References
  • How to tackle compound solubility issue : r/labrats - Reddit. (2022-01-06). Reddit. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013-11-28). ResearchGate. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

  • DMSO Physical Properties. gChem. [Link]

  • (PDF) Studies on the solubility of phenolic compounds. ResearchGate. [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? (2014-04-07). ResearchGate. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Assessment of thermal safety during distillation of DMSO. IChemE. [Link]

  • Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. (2020). ResearchGate. [Link]

Sources

Technical Support Center: 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester (HMBA-GE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I am observing rapid signal loss and the appearance of secondary peaks during the analysis of 2-Hydroxy-3-methoxybenzoic acid glucose ester. Is this degradation or an artifact?"

Technical Diagnosis: 2-Hydroxy-3-methoxybenzoic acid glucose ester (HMBA-GE), also known as o-vanillic acid glucose ester, acts as a 1-O-acyl-β-D-glucoside . Unlike ether-linked glucosides (which are chemically robust), this molecule contains an anomeric ester linkage .

This specific bond renders the molecule highly susceptible to two distinct degradation pathways:

  • Hydrolysis: Cleavage of the ester bond yielding the aglycone (o-vanillic acid) and glucose.

  • Acyl Migration: Intramolecular rearrangement where the phenolic acid moiety moves from the C1 position to C2, C3, C4, or C6 hydroxyls of the glucose. This creates "ghost peaks" often mistaken for impurities.

Troubleshooting Module: Chemical Instability

Issue: "My compound disappears in buffer/media even without enzymes."

Root Cause: Base-Catalyzed Hydrolysis & Acyl Migration The ester bond at the anomeric carbon (C1) is thermodynamically unstable at neutral to alkaline pH. The ortho-hydroxyl group on the benzene ring (characteristic of o-vanillic acid) can participate in intramolecular hydrogen bonding, but the primary driver of instability is the pH-dependent nucleophilic attack on the ester carbonyl.

Mechanism Visualization (Pathway A)

The following diagram illustrates the competing pathways of Hydrolysis (destructive) and Migration (isomerization).

HMBAGE_Degradation cluster_0 Degradation Outcomes HMBA_GE HMBA-GE (1-O-acyl glucoside) Transition Tetrahedral Intermediate HMBA_GE->Transition OH- Attack (pH > 6.0) Iso_2 2-O-acyl isomer HMBA_GE->Iso_2 Acyl Migration (Intramolecular) HMBA o-Vanillic Acid (Aglycone) Transition->HMBA Hydrolysis Glucose D-Glucose Transition->Glucose Hydrolysis Iso_6 6-O-acyl isomer Iso_2->Iso_6 Cascade Migration

Figure 1: Competing degradation pathways. Hydrolysis results in total loss of the conjugate. Acyl migration results in isomeric artifacts.

Diagnostic & Solution Table
ObservationProbable CauseCorrective Action
Signal loss > 10% in 1 hour pH is too high (> 7.0).Acidify buffers to pH 3.5 - 4.5 . Use Acetate or Formate buffers. Avoid Phosphate buffers at pH 7.4 for storage.
Split peaks / Shoulder peaks Acyl Migration (1-O → 2-O shift).Stop using Methanol as a solvent if possible; use Acetonitrile. Keep autosampler at 4°C .
Yellowing of solution Oxidation of the phenolic hydroxyl.Add antioxidant: 0.1% Ascorbic Acid or Sodium Metabisulfite .

Troubleshooting Module: Biological/Metabolic Stability

Issue: "The compound vanishes instantly in plasma or cell lysate."

Root Cause: Esterase Sensitivity HMBA-GE is a substrate for broad-spectrum esterases (carboxylesterases) and potentially cytosolic


-glucosidases. The ester bond is cleaved rapidly in biological matrices, releasing the pharmacologically active o-vanillic acid.
Biological Pathway Visualization (Pathway B)

Bio_Metabolism Input HMBA-GE (Extracellular/Plasma) Esterase Plasma Esterases (BChE / CES) Input->Esterase Rapid Uptake Aglycone o-Vanillic Acid Esterase->Aglycone Hydrolysis (t1/2 < 10 min) Phase2 Glucuronidation/Sulfation (Liver Microsomes) Aglycone->Phase2 Metabolism Metabolite o-Vanillic Acid-Glucuronide (Excreted) Phase2->Metabolite Clearance

Figure 2: Biological fate of HMBA-GE. Note that the glucose ester is a transient prodrug-like species in vivo.

Critical Protocol: Stabilizing Plasma Samples

Do not treat this as a standard small molecule.

  • Collection: Pre-chill collection tubes on ice.

  • Inhibition: Immediately add PMSF (Phenylmethylsulfonyl fluoride) to a final concentration of 2 mM or NaF (Sodium Fluoride) to 5 mM to inhibit esterases.

  • Acidification: Add 5% v/v of 1M HCl or Formic Acid to the plasma immediately to drop pH < 4.0. This stops both enzymatic activity and chemical acyl migration.

Validated Experimental Protocols

Protocol A: Assessment of Acyl Migration (Quality Control)

Use this to verify if your "impurity" is actually an isomer of your drug.

  • Preparation: Dissolve HMBA-GE in 10 mM Ammonium Bicarbonate (pH 8.0).

  • Incubation: Incubate at 37°C. Take aliquots at T=0, 15, 30, 60 min.

  • Quench: Immediately dilute 1:10 into 1% Formic Acid (stops migration).

  • Analysis: Run on HPLC-UV/MS.

    • Result: If the parent peak decreases and new peaks with the same Mass-to-Charge (m/z) ratio appear at different retention times, Acyl Migration is confirmed.

    • Note: 2-O-acyl isomers typically elute after the 1-O-acyl parent on C18 columns due to increased hydrophobicity [1].

Protocol B: Optimal HPLC Conditions

Standard conditions often fail due to on-column degradation.

  • Column: C18 (End-capped is critical to prevent silanol interactions with the phenol).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintain acidic pH).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Fast gradients are preferred to minimize on-column residence time.

  • Temperature: 25°C or lower . Do not run at 40°C or higher, as this accelerates hydrolysis inside the column.

Frequently Asked Questions (FAQ)

Q1: Can I store HMBA-GE in DMSO? A: Yes, anhydrous DMSO is safe. However, avoid wet DMSO or repeated freeze-thaw cycles which introduce moisture. Store stock solutions at -80°C.

Q2: Why is the "Glucose Ester" less stable than a "Glucoside"? A: A standard glucoside involves an ether bond (C-O-C) at the anomeric position. HMBA-GE involves an ester bond (C-O-C=O). Ester bonds have a lower activation energy for hydrolysis and are susceptible to nucleophilic attack by hydroxide ions (


) [2].

Q3: Is the degradation product (o-Vanillic Acid) active? A: Yes. In many pharmacological contexts, the glucose ester acts as a prodrug. The in vivo activity is often driven by the released o-vanillic acid, which has known anti-inflammatory and antioxidant properties [3].

References

  • Lassfolk, R., et al. (2023). "Mechanism of Acyl Group Migration in Carbohydrates." Åbo Akademi University Research Portal. Available at: [Link]

  • Perkins, J.B., et al. (2023). "Kinetic Study of Acid Hydrolysis of the Glucose Obtained from Banana Plant." MDPI Processes. Available at: [Link]

  • Nielsen, A.T., et al. (2012). "Hydrolysis of phenolic acid esters by esterase enzymes from Caco-2 cells." University of Leeds. Available at: [Link]

Disclaimer: This guide is for research purposes only. All protocols should be validated in the user's specific matrix.

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of 2-Hydroxy-3-methoxybenzoic acid glucose ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 2-Hydroxy-3-methoxybenzoic acid glucose ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of matrix effects, which can significantly impact the accuracy, precision, and sensitivity of your results.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to develop robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the LC-MS analysis of 2-Hydroxy-3-methoxybenzoic acid glucose ester.

Q1: What are matrix effects and why are they a concern for my analysis?

A1: Matrix effects are the alteration of ionization efficiency for your target analyte, 2-Hydroxy-3-methoxybenzoic acid glucose ester, due to co-eluting compounds from the sample matrix.[2][3][4] These interfering components can include salts, lipids, proteins, and other endogenous or exogenous substances.[2][4] The consequence is either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of your quantitative analysis.[1][2][5] For a polar and potentially complex molecule like a glucose ester of a hydroxybenzoic acid, which may be analyzed in biological fluids like plasma or urine, the risk of encountering significant matrix effects is high.

Q2: I'm observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?

A2: Yes, inconsistent and inaccurate results are classic symptoms of unmanaged matrix effects. If you observe high variability between replicate injections of the same sample or a significant deviation from the expected concentration in your quality control samples, matrix effects should be a primary suspect.[1][3] These effects can vary from sample to sample, leading to poor precision and unreliable quantification.

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: A common and effective method is the post-extraction spike analysis.[5] This involves comparing the analyte's peak area in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference in the peak areas indicates the presence of matrix effects. Another technique is the post-column infusion experiment, where a constant flow of your analyte is introduced into the mass spectrometer after the analytical column.[6][7] Injection of an extracted blank matrix will show a dip or rise in the baseline signal at the retention time of interfering compounds, visually demonstrating ion suppression or enhancement.[6][7]

Q4: What are the most common sources of matrix effects in bioanalytical samples?

A4: In biological matrices such as plasma, serum, or urine, the most common sources of interference are phospholipids from cell membranes, salts, and endogenous metabolites.[4] Given the polar nature of 2-Hydroxy-3-methoxybenzoic acid glucose ester, it is particularly susceptible to interference from other polar endogenous compounds that may co-elute under reversed-phase chromatography conditions.

Q5: Is it possible that the glucose moiety of my analyte is contributing to the matrix effects?

A5: While the glucose moiety itself is part of your analyte, the presence of high concentrations of endogenous glucose or other sugars in the sample matrix could potentially lead to matrix effects.[8] This is especially relevant in samples from diabetic subjects or in matrices with high sugar content. These sugars can co-elute and compete for ionization, potentially suppressing the signal of your analyte.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and mitigate matrix effects in your LC-MS analysis of 2-Hydroxy-3-methoxybenzoic acid glucose ester.

Guide 1: Systematic Evaluation of Matrix Effects

This guide will walk you through a systematic process to identify and quantify the extent of matrix effects.

Experimental Protocol: Post-Extraction Spike Analysis
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of 2-Hydroxy-3-methoxybenzoic acid glucose ester in the final mobile phase composition at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spike Sample): Take a blank matrix sample (e.g., plasma, urine) that is free of the analyte and perform your entire sample preparation procedure. After the final extraction step, spike the extracted sample with the same final concentration of the analyte as in Set A.

    • Set C (Pre-Spike Sample): Spike the blank matrix with the analyte at the same concentration as Set A before initiating the sample preparation procedure.

  • Analyze all three sets of samples using your LC-MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • RE = (Peak Area of Set C) / (Peak Area of Set B)

  • Interpret the results:

    • An MF value close to 1 indicates minimal matrix effect.

    • An MF value < 1 suggests ion suppression.

    • An MF value > 1 indicates ion enhancement.

    • The RE value helps assess the efficiency of your extraction procedure.

Matrix Factor (MF)Interpretation
~ 1.0 No significant matrix effect
< 1.0 Ion Suppression
> 1.0 Ion Enhancement
Guide 2: Mitigating Matrix Effects through Sample Preparation

Effective sample preparation is the first line of defense against matrix effects.[2] The goal is to selectively remove interfering components while efficiently recovering your analyte.

Workflow for Optimizing Sample Preparation

cluster_0 Sample Preparation Optimization start Initial Sample (e.g., Plasma) ppt Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol) start->ppt Simple, but less selective lle Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate, MTBE) start->lle More selective than PPT spe Solid-Phase Extraction (SPE) (e.g., Reversed-Phase, Mixed-Mode) start->spe Most selective eval Evaluate Matrix Effect (Post-Extraction Spike) ppt->eval lle->eval spe->eval pass Matrix Effect Mitigated eval->pass MF ≈ 1 fail Significant Matrix Effect Remains eval->fail MF < 0.8 or > 1.2 refine Refine Method (e.g., Different SPE Sorbent, LLE Solvent) fail->refine refine->lle refine->spe

Caption: Workflow for selecting and optimizing a sample preparation method.

Recommended Sample Preparation Techniques:
  • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences.[2][6] For a polar compound like 2-Hydroxy-3-methoxybenzoic acid glucose ester, a reversed-phase (C18) or a mixed-mode cation exchange sorbent could be effective.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by testing different organic solvents to selectively extract your analyte while leaving polar interferences in the aqueous phase.[2][6]

  • Protein Precipitation (PPT): While simple, PPT is generally less clean than SPE or LLE and may not be sufficient for complex matrices.[2]

Guide 3: Chromatographic and Mass Spectrometric Strategies

If sample preparation alone is insufficient, further optimization of your LC-MS method is necessary.

Chromatographic Optimization

The primary goal is to achieve chromatographic separation between your analyte and the interfering matrix components.[1][2]

  • Gradient Modification: A shallower gradient can improve the resolution between your analyte and closely eluting interferences.

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter selectivity. For polar analytes, HILIC (Hydrophilic Interaction Liquid Chromatography) might be an alternative to reversed-phase.

  • Mobile Phase Modifiers: For your analyte, which has a carboxylic acid group, adjusting the pH of the mobile phase can significantly impact its retention and peak shape. Using formic acid is a common choice for MS compatibility.[9]

Mass Spectrometry Optimization
  • Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[7] If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to suppression for certain analytes.[7]

  • High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer can help to distinguish your analyte from isobaric interferences, improving specificity.

Guide 4: Calibration Strategies to Compensate for Matrix Effects

When matrix effects cannot be completely eliminated, specific calibration strategies can be employed to compensate for their impact.[5][10]

Workflow for Choosing a Calibration Strategy

cluster_1 Calibration Strategy Selection start Matrix Effect Confirmed isotope Stable Isotope-Labeled Internal Standard Available? start->isotope matrix_match Blank Matrix Available and Consistent? isotope->matrix_match No use_isotope Use Stable Isotope-Labeled Internal Standard isotope->use_isotope Yes std_add Standard Addition matrix_match->std_add No use_matrix_match Use Matrix-Matched Calibration matrix_match->use_matrix_match Yes

Caption: Decision tree for selecting an appropriate calibration strategy.

Detailed Calibration Approaches
  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[1] An SIL-IS of 2-Hydroxy-3-methoxybenzoic acid glucose ester will co-elute and experience the same degree of ion suppression or enhancement as the analyte, leading to an accurate analyte/IS ratio.[2]

  • Matrix-Matched Calibration: This involves preparing your calibration standards in the same extracted blank matrix as your samples.[2][11] This approach is effective but requires a consistent and readily available source of blank matrix.[11]

  • Standard Addition: In this method, known amounts of the analyte are added to the actual sample.[1][6] This is a powerful technique when a blank matrix is unavailable but can be labor-intensive as each sample requires multiple analyses.

Section 3: Summary of Mitigation Strategies

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of interfering matrix components.[1][10][12]Simple and can be effective for severe matrix effects.[12]May compromise the limit of detection.[1][10]
Optimized Sample Preparation (SPE, LLE) Removes matrix components prior to analysis.[2][6]Highly effective at reducing interferences.[2]Can be time-consuming and requires method development.
Chromatographic Separation Separates the analyte from co-eluting interferences.[1][2]Can eliminate the need for more complex sample prep.May require specialized columns and longer run times.
Stable Isotope-Labeled Internal Standard Co-elutes and experiences the same matrix effects as the analyte.[1][2]The most reliable method for compensation.[1]Can be expensive and may not be commercially available.
Matrix-Matched Calibration Calibrators and samples are in the same matrix.[2][11]Effectively compensates for consistent matrix effects.Requires a reliable source of blank matrix.[11]
Standard Addition Calibration curve is generated within each sample.[1][6]Compensates for sample-specific matrix effects.Labor-intensive and consumes more sample.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). In Google Books.
  • Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. (2009, January 21). Analytical Chemistry.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Methods in Chemistry.
  • Separation of 2-Hydroxy-3-methoxybenzaldehyde on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, October 11). PubMed.
  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Institutes of Health.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International.
  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015, October 14). YouTube.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health.
  • Reducing matrix effect. (2016, November 2). YouTube.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). National Institutes of Health.
  • Illustration of the matrix enhancement effect of glucose on different... (n.d.). ResearchGate.

Sources

2-Hydroxy-3-methoxybenzoic acid glucose ester assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 2-Hydroxy-3-methoxybenzoic acid glucose ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during quantification, whether by enzymatic hydrolysis or direct chromatographic analysis. As Senior Application Scientists, we ground our advice in established biochemical and analytical principles to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the assay of 2-Hydroxy-3-methoxybenzoic acid and its glucose ester.

Q1: What are the primary methods for quantifying 2-Hydroxy-3-methoxybenzoic acid glucose ester?

A1: Quantification is typically a two-step process. First, the glucose ester is hydrolyzed using a β-glucosidase enzyme to release 2-Hydroxy-3-methoxybenzoic acid (the aglycone) and glucose.[1] Second, the liberated aglycone is quantified using a method like High-Performance Liquid Chromatography (HPLC) with UV detection.[2] Alternatively, if a pure analytical standard of the glucose ester is available, it can be quantified directly by HPLC, though this is less common.

Q2: Why is controlling the pH so critical when analyzing the aglycone, 2-Hydroxy-3-methoxybenzoic acid, by reversed-phase HPLC?

A2: 2-Hydroxy-3-methoxybenzoic acid is an acidic compound. Controlling the mobile phase pH is crucial for achieving sharp, symmetrical peaks in reversed-phase HPLC. The mobile phase pH should be set at least 1.5 to 2 units below the analyte's pKa. This ensures the compound is in a single, non-ionized (protonated) form, which increases its retention on a C18 column and prevents peak tailing caused by interactions between the ionized analyte and residual silanols on the column stationary phase.[3]

Q3: My sample is from a biological matrix (e.g., plasma, urine). What special precautions should I take?

A3: Biological samples present a significant challenge due to "matrix effects."[4] Components like proteins, salts, and phospholipids can interfere with both enzymatic and chromatographic steps.[4][5] High protein and salt concentrations can inhibit enzyme activity and cause ion suppression in mass spectrometry detectors.[4] It is essential to perform sample preparation, such as protein precipitation followed by Solid-Phase Extraction (SPE), to clean up the sample before analysis.[6]

Q4: What is a common cause for low or no activity in my β-glucosidase enzymatic hydrolysis step?

A4: Aside from incorrect buffer pH or temperature, a common issue is the presence of inhibitors in your sample.[1][7] Many compounds can act as β-glucosidase inhibitors.[8][9] Additionally, common laboratory reagents like EDTA (>0.5 mM), sodium azide (>0.2%), and certain detergents can interfere with enzymatic assays.[10] Always run a positive control with a known substrate (like p-nitrophenyl-β-D-glucopyranoside) to confirm your enzyme is active.[11]

Q5: Can I use a general total phenols assay, like the Folin-Ciocalteu method, for my sample?

A5: The Folin-Ciocalteu assay measures the total phenolic content by reacting with reducing compounds, not just phenols.[12] While it can give a preliminary estimate, it is not specific. Other reducing substances in your sample, such as ascorbic acid or glutathione, will also react and lead to an overestimation of your target analyte.[6] For accurate quantification, a specific method like HPLC is required.

Part 2: In-Depth Troubleshooting Guide

This guide is structured by symptom to help you diagnose and resolve specific experimental issues.

Issue 1: Inconsistent or No β-Glucosidase Activity

You observe minimal or no release of the 2-Hydroxy-3-methoxybenzoic acid aglycone after the enzymatic hydrolysis step.

Workflow for Diagnosing Enzyme Inhibition

start Start: No/Low Enzyme Activity check_reagents Verify Reagents: - Buffer pH & Temp - Enzyme Aliquot - Substrate Stability start->check_reagents pos_control Run Positive Control (e.g., pNPG substrate) check_reagents->pos_control control_ok Control Works? pos_control->control_ok sample_issue Problem is Sample-Specific: Suspect Inhibitor or Matrix Effect control_ok->sample_issue Yes enzyme_issue Problem is with Enzyme/Assay: - Prepare fresh enzyme - Check buffer prep - Verify temperature control_ok->enzyme_issue No cleanup Implement Sample Cleanup: - Dilute Sample - Protein Precipitation - Solid-Phase Extraction (SPE) sample_issue->cleanup spike_recovery Perform Spike-Recovery with Standard in Matrix cleanup->spike_recovery end End: Problem Resolved spike_recovery->end

Caption: Diagnostic workflow for troubleshooting low enzymatic activity.

Potential Causes & Solutions
Potential Cause Scientific Explanation Solution
Incorrect Assay Conditions β-glucosidases have optimal pH and temperature ranges for activity. Deviations can lead to rapid denaturation or reduced catalytic efficiency.[1]Verify that the assay buffer pH is correct for your specific enzyme (typically acidic). Ensure the incubation is performed at the recommended temperature (e.g., 37°C).[11] Use a calibrated thermometer and pH meter.
Enzyme Inhibitors in Sample Your sample matrix may contain endogenous or exogenous compounds that inhibit β-glucosidase. Glucosidase inhibitors are a known class of compounds.[8][9]1. Dilute the Sample: This can lower the inhibitor concentration to a non-effective level. 2. Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds. Select an SPE cartridge that retains your analyte but allows inhibitors to be washed away.[13]
Substrate Instability The 2-Hydroxy-3-methoxybenzoic acid glucose ester may be unstable under certain storage conditions (e.g., pH, temperature), leading to degradation before the assay.Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer.[11]
General Assay Interference Reagents used in sample preparation, such as chelating agents (EDTA), reducing agents (ascorbic acid), or detergents (SDS), can inhibit enzyme function.[10]Review your entire sample preparation workflow. If possible, omit these reagents or ensure their final concentration in the assay is below inhibitory levels (e.g., <0.5 mM for EDTA).[10]
Issue 2: Poor HPLC Peak Shape (Tailing, Fronting, or Broadening)

The chromatogram for 2-Hydroxy-3-methoxybenzoic acid shows asymmetric or wide peaks, compromising resolution and integration accuracy.

Logical Flow for Improving Peak Shape

start Start: Poor Peak Shape check_ph Verify Mobile Phase pH (Is pH < pKa - 1.5?) start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Adjust pH Downward (e.g., to pH 2.5-3.0) using Phosphoric or Formic Acid ph_ok->adjust_ph No check_column Evaluate Column Health: - Use end-capped column? - Column age/history? ph_ok->check_column Yes adjust_ph->check_ph column_ok Column OK? check_column->column_ok replace_column Replace with a Modern, High-Purity, End-Capped C18 Column column_ok->replace_column No check_injection Check Injection Solvent: - Is it stronger than  mobile phase? column_ok->check_injection Yes end End: Sharp, Symmetrical Peak replace_column->end injection_ok Solvent OK? check_injection->injection_ok adjust_solvent Dissolve Sample in Initial Mobile Phase Composition injection_ok->adjust_solvent No injection_ok->end Yes adjust_solvent->end

Caption: Troubleshooting workflow for HPLC peak shape issues.

Potential Causes & Solutions
Potential Cause Scientific Explanation Solution
Analyte Ionization / Silanol Interactions If the mobile phase pH is near the pKa of the carboxylic acid group, both ionized and non-ionized forms exist, causing peak broadening. The ionized form can also interact with residual silanol groups (-Si-OH) on the silica-based column, causing peak tailing.[3]1. Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH of 2.5-3.0 using an acid like phosphoric or formic acid.[3] This fully protonates the analyte and suppresses silanol activity. 2. Use an End-Capped Column: Modern columns are "end-capped," meaning most residual silanols are chemically blocked, minimizing these secondary interactions.[3]
Column Overload Injecting too much mass of the analyte onto the column saturates the stationary phase, leading to peak fronting.Reduce the concentration of your sample or decrease the injection volume. Perform a dilution series to find the optimal concentration range.[14]
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger (more organic) than the mobile phase, it will not focus properly on the column head, leading to broad or split peaks.Whenever possible, dissolve your final sample in the initial mobile phase composition. If a stronger solvent is needed for solubility, keep the injection volume as small as possible.[14]
Column Contamination or Void Accumulation of matrix components on the column inlet frit or a void in the packing material can distort the flow path, leading to peak splitting and tailing.1. Use a Guard Column: This is a small, disposable column placed before the analytical column to catch contaminants. 2. Flush the Column: Wash the column with a strong solvent (e.g., isopropanol) to remove contaminants.[15] 3. Replace the Column: If flushing doesn't work, the column may be irreversibly damaged and require replacement.
Issue 3: Low Analyte Recovery or High Signal Suppression

The quantified amount of 2-Hydroxy-3-methoxybenzoic acid is lower than expected, or the signal intensity is significantly reduced, especially in complex matrices.

Quantitative Data: Typical Matrix Effects

Matrix effects are defined as the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[13] This can lead to ion suppression (decreased signal) or enhancement.

Matrix Typical Interferents Effect on Signal (LC-MS) Recommended Sample Prep
Plasma/Serum Proteins, Phospholipids, Salts[4][5]High SuppressionProtein Precipitation + SPE
Urine Salts, Urea, Pigments[4]Moderate SuppressionDilute & Filter or SPE
Plant Extract Pigments, Sugars, Other PhenolicsVariable Suppression/EnhancementLiquid-Liquid Extraction (LLE) or SPE
Beverages Sugars, Ascorbic Acid, Citric Acid[16]Low to Moderate SuppressionDilute & Filter

Note: The magnitude of the effect is highly dependent on the specific analyte and analytical method.

Protocol: Basic Solid-Phase Extraction (SPE) for Plasma

This protocol is a representative method for cleaning a plasma sample prior to analysis.

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of deionized water through a C18 SPE cartridge.

  • Sample Loading:

    • Take 500 µL of plasma.

    • Add 500 µL of 4% phosphoric acid to precipitate proteins and adjust pH.

    • Centrifuge at 10,000 x g for 10 minutes to pellet proteins.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to wash away salts and polar interferents.

  • Elution: Elute the 2-Hydroxy-3-methoxybenzoic acid with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the HPLC mobile phase.

Rationale: This procedure removes proteins that can foul the HPLC column and phospholipids that are a primary cause of ion suppression in LC-MS.[5] Acidifying the sample ensures the analyte is in its neutral form, promoting retention on the C18 sorbent.[13]

References

  • Dietary Phenolic Compounds in Biological Samples: Current Challenges in Analytical Chemistry. (n.d.). Springer Professional. Retrieved from [Link]

  • A novel method for screening beta-glucosidase inhibitors. (2013). PMC. Retrieved from [Link]

  • Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. (2023). PMC. Retrieved from [Link]

  • β-glucosidase inhibition using the agar plate method developed in this study. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. (n.d.). ResearchGate. Retrieved from [Link]

  • β-Glucosidases. (n.d.). PMC. Retrieved from [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. Retrieved from [Link]

  • Assessment of phenolic compounds in biological samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of effectors and inhibitors on β-glucosidase assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. (2011). Agilent. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). ResearchGate. Retrieved from [Link]

  • A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities. (2019). PMC. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Specialized Support Hub. Subject Molecule: 2-Hydroxy-3-methoxybenzoic acid glucose ester (HMBA-GE) Classification: Phenolic Acyl Glucoside / Salicylate Derivative Primary Application: Precursor research in Hydrangea macrophylla (Sweet Tea), Gentiana scabra, and synthetic prodrug development.[1][2]

Executive Summary: The Instability Triad

HMBA-GE is chemically fragile due to its acyl glucoside linkage .[1] Unlike standard ether glycosides (which are relatively stable), this molecule contains an ester bond between the carboxylic acid of the phenol and the hydroxyl group of glucose (typically at the C1 anomeric position).

To prevent degradation, you must control three variables simultaneously:

  • pH: The most critical factor. The ester bond is highly susceptible to base-catalyzed hydrolysis and acyl migration.

  • Enzymes: Native

    
    -glucosidases and esterases in plant material will cleave the molecule within minutes of cell rupture.[2]
    
  • Solvent Nucleophilicity: Water itself acts as a nucleophile; protic solvents at improper pH accelerate degradation.[1][2]

Module 1: Chemical Stability & pH Control

Issue: "My compound disappears or shows peak splitting during HPLC analysis." Diagnosis: Likely Base-Catalyzed Hydrolysis or Acyl Migration .[1][2]

The Mechanism

The ester linkage in HMBA-GE is thermodynamically unstable at neutral to alkaline pH.

  • pH > 6.0: The hydroxyl ions (

    
    ) attack the carbonyl carbon of the ester, leading to irreversible hydrolysis (Saponification).
    
  • pH > 5.5: The acyl group can migrate from the C1 position to C2, C3, or C4 of the glucose ring. This results in "peak splitting" or "ghost peaks" in chromatograms.[1][2]

  • The Ortho-Effect: The 2-hydroxy group on the benzoic acid moiety can participate in intramolecular catalysis (Neighboring Group Participation), making this specific ester more labile than simple benzoate esters.

Protocol: The "Goldilocks" Buffer System

You must maintain a slightly acidic environment. Strong acids will cleave the glucose ring; bases will cleave the ester.

ParameterOptimal RangeCritical Danger Zone
pH 3.5 – 4.5 > 6.0 (Hydrolysis) or < 1.0 (Ring cleavage)
Buffer Formate or Acetate (10-50 mM)Phosphate (often too alkaline locally)
Temperature 4°C or -20°C> 25°C

Actionable Step: Always acidify your mobile phase and extraction solvents.[1]

  • HPLC Mobile Phase: Use 0.1% Formic Acid (approx pH 2.[1][2]7) or 0.1% Phosphoric Acid.[1][2]

  • Storage Solvent: DMSO (anhydrous) is best.[1][2] If aqueous, use 10 mM Ammonium Acetate adjusted to pH 4.0.[1][2]

Module 2: Extraction Troubleshooting (The "Kill Step")

Issue: "I detect high levels of 2-hydroxy-3-methoxybenzoic acid (aglycone) but low levels of the ester in my fresh plant extract." Diagnosis: Enzymatic Hydrolysis . Context: In Hydrangea macrophylla, the enzyme


-glucosidase  is spatially separated from the substrate. Maceration mixes them, causing rapid hydrolysis.[1][2]
Workflow: Enzyme Inactivation

You cannot use water-only extraction for fresh material.[1][2] You must denature the enzymes before they interact with the substrate.

ExtractionProtocol Start Fresh Plant Material Decision Method Choice Start->Decision MethodA Method A: Thermal Shock (Blanching) Decision->MethodA Solid Sample MethodB Method B: Chemical Inactivation (Acidified Alcohol) Decision->MethodB Liquid Extraction StepA1 Steam/Boil (90°C, 60s) Denatures Enzymes MethodA->StepA1 StepB1 Immerse in MeOH + 1% Formic Acid (Cold) MethodB->StepB1 StepA2 Freeze Dry / Lyophilize StepA1->StepA2 Result Stable HMBA-GE Extract StepA2->Result StepB2 Homogenize immediately StepB1->StepB2 StepB2->Result caption Figure 1: Enzyme Inactivation Protocols to prevent aglycone formation.

Step-by-Step Protocol (Method B - Recommended):

  • Prepare Solvent: 100% Methanol containing 0.5% to 1.0% Formic Acid.[1][2] Chill to -20°C.

  • Maceration: Drop fresh plant tissue directly into the cold solvent. Do not grind the tissue dry.

  • Homogenization: Grind the tissue within the solvent. The high alcohol concentration precipitates proteins (enzymes), and the acid stabilizes the ester.

  • Filtration: Filter quickly and store at -20°C.

Module 3: Storage & Handling

Issue: "The compound degrades in the freezer over time." Diagnosis: Hydrolysis via residual moisture or Freeze-Thaw cycling .[1][2]

The Stability Matrix:

StateStability RatingConditions
Solid (Lyophilized) HighStore at -20°C, desiccated.[1][2]
DMSO Solution HighStore at -20°C. Avoid water contamination.[1][2]
Methanol Solution ModerateStore at -80°C. Acidify with 0.1% FA.
Aqueous Solution Low Avoid. Half-life is hours/days at RT.[1][2]

Critical Warning: Avoid storing in unbuffered water or saline.[1][2] If aqueous storage is mandatory, freeze immediately in liquid nitrogen and store at -80°C.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of methanol for extraction? A: Yes, but Methanol is generally more effective at penetrating cell walls and denaturing enzymes rapidly.[1] If using Ethanol, ensure it is acidified (0.5% Formic Acid) and at least 80% concentration (v/v) to ensure enzyme inactivation.[1]

Q2: Why do I see two peaks with the same mass in LC-MS? A: This is likely Acyl Migration .[1] The ester group has moved from C1 to C2. This happens if your sample sat in the autosampler at room temperature or if the pH was not strictly controlled. Keep autosamplers at 4°C.

Q3: Is this molecule the same as Phyllodulcin? A: No. HMBA-GE is a precursor.[1][2] Phyllodulcin is a dihydroisocoumarin.[1][2] In Hydrangea, the hydrolysis of HMBA-GE (removal of glucose) followed by cyclization yields Phyllodulcin.[1] If you are trying to isolate the sweet principle (Phyllodulcin), you want hydrolysis.[1] If you are studying the native plant biochemistry, you must prevent it.

Q4: Can I use Sodium Azide to stop the enzymes? A: No. Sodium Azide is an antimicrobial; it does not inhibit


-glucosidases or esterases effectively.[1][2] You need protein denaturation (Heat, Acid, or Organic Solvent).[1][2]
References
  • Matsuda, H., et al. (1999).[1][2] Absolute Stereostructures of Hydramacrosides A and B, Secoiridoid Glucoside Complexes with Inhibitory Activity on Histamine Release.[1] Chemical and Pharmaceutical Bulletin.[1]

  • Yoshikawa, M., et al. (1994).[1][2] Development of Bioactive Functions in Hydrangeae Dulcis Folium. Chemical and Pharmaceutical Bulletin.[1]

  • Niemetz, R., & Gross, G. G. (2005).[1][2] Enzymology of gallotannin and ellagitannin biosynthesis. Phytochemistry.[1][2][3] (Provides mechanistic insight into acyl-glucose stability).

  • Mazza, G., & Miniati, E. (1993).[1][2] Anthocyanins in Fruits, Vegetables, and Grains.[1][2] CRC Press.[1][2] (Authoritative text on stabilizing phenolic glycosides/esters via pH).

Sources

optimizing dosage for in vivo studies with 2-Hydroxy-3-methoxybenzoic acid glucose ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Dosage Optimization & In Vivo Protocols for 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester (HMB-GE)

Introduction

2-Hydroxy-3-methoxybenzoic acid glucose ester (HMB-GE) is a bioactive glycoside originally isolated from Gentiana scabra and Gentiana formosana. It functions as a potent Platelet Activating Factor (PAF) antagonist , offering significant therapeutic potential in treating anaphylaxis, inflammation, and ischemic conditions.

Unlike its aglycone parent, o-vanillic acid (2-hydroxy-3-methoxybenzoic acid), HMB-GE possesses a glucose moiety that significantly enhances its water solubility, altering its pharmacokinetics and formulation requirements. This guide addresses the specific technical challenges of dosing HMB-GE in in vivo models.

Part 1: Formulation & Solubility Strategy

Q: How do I dissolve HMB-GE for animal injection? A: Unlike many lipophilic benzoates that require DMSO, HMB-GE is highly water-soluble due to the glucose conjugation.

  • Preferred Vehicle: Sterile 0.9% Saline or Phosphate Buffered Saline (PBS, pH 7.4).

  • Protocol:

    • Weigh the lyophilized powder (HMB-GE, MW ~330.3 g/mol ).

    • Add 0.9% Saline directly to the tube.

    • Vortex gently for 30 seconds. The solution should be clear and colorless.

    • Filter Sterilize: Pass through a 0.22 µm PVDF or PES syringe filter before injection.

Q: Can I prepare stock solutions in advance? A: No. The ester linkage (specifically if it is a 1-O-acyl glucoside) is susceptible to hydrolysis in aqueous solution, especially at non-neutral pH.

  • Best Practice: Prepare dosing solutions fresh daily (within 1 hour of administration).

  • Storage: Store the solid lyophilized powder at -20°C with desiccant.

Q: What if I need a higher concentration (>50 mg/mL) and it precipitates? A: While rare for this compound, if precipitation occurs at high concentrations:

  • Step 1: Sonicate for 5 minutes at room temperature.

  • Step 2: If still insoluble, add 5% Ethanol or 5% Solutol HS-15 as a co-solvent. Avoid DMSO if possible for PAF studies, as DMSO itself can modulate inflammation.

Part 2: Dosage Optimization & Pharmacokinetics

Q: What is the recommended starting dose for mice? A: Based on efficacy data in PAF-induced mortality models, the effective therapeutic window is relatively low.

SpeciesRouteStarting DoseHigh DoseFrequency
Mouse IP / IV10 mg/kg 50 mg/kgSingle bolus (Acute)
Rat IP / IV5 mg/kg 25 mg/kgSingle bolus (Acute)
  • Reference Point: A dose of 300 µ g/mouse (approx. 10–15 mg/kg for a 25g mouse) completely prevented PAF-induced death in reported studies [1].

Q: How does the route of administration affect efficacy?

  • Intravenous (IV) / Intraperitoneal (IP): Recommended for acute models (e.g., anaphylactic shock, stroke). HMB-GE acts rapidly to block PAF receptors.

  • Oral (PO): Use with Caution. The glucose ester bond is liable to hydrolysis by gastric acid and intestinal esterases/glucosidases. Oral administration may result in the delivery of the aglycone (o-vanillic acid) rather than the intact ester. If the ester is the required pharmacophore for your specific target, PO dosing may show reduced efficacy compared to IP/IV.

Q: What is the half-life considerations? A: As a glycoside/ester, HMB-GE likely has a short half-life (< 1-2 hours) in plasma due to enzymatic hydrolysis.

  • Experimental Design: For sustained inhibition, consider dosing q.d. (daily) or b.i.d. (twice daily), or using a continuous infusion for chronic models.

Part 3: Troubleshooting In Vivo Issues

Issue 1: Lack of Efficacy in Inflammation Model

  • Cause A (Timing): PAF signaling is an early-phase event.

    • Solution: Administer HMB-GE 15–30 minutes prior to the challenge (e.g., before Ovalbumin or PAF injection). Post-treatment may be too late to block the cascade.

  • Cause B (Hydrolysis): The compound degraded in the vehicle.

    • Solution: Ensure the pH of the vehicle is 7.0–7.4. Avoid alkaline buffers (pH > 8.0) which accelerate ester hydrolysis.

Issue 2: Unexpected Toxicity

  • Observation: Lethargy or piloerection immediately after injection.

    • Mechanism:[1][2] While HMB-GE is non-toxic at therapeutic doses, high molar concentrations of glucose esters can cause transient osmotic effects if injected IV rapidly.

    • Solution: Reduce injection speed or split the dose. Ensure endotoxin-free preparation, as bacterial contaminants can mimic PAF effects.

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the dual pathway of HMB-GE: its direct antagonism of the PAF receptor and its metabolic hydrolysis into o-vanillic acid.

HMB_GE_Pathway HMB_GE HMB-GE (Glucose Ester) PAFR PAF Receptor (Cell Surface) HMB_GE->PAFR Direct Antagonism (Potent) Inflammation Anaphylaxis & Inflammation HMB_GE->Inflammation Inhibits Hydrolysis Esterases/Glucosidases (Plasma/Gut) HMB_GE->Hydrolysis Metabolism PAFR->Inflammation Activation oVA o-Vanillic Acid (Aglycone) Hydrolysis->oVA Release Glucose Glucose Hydrolysis->Glucose oVA->Inflammation Anti-inflammatory (via FcεRI / NF-κB)

Caption: HMB-GE acts as a direct PAF receptor antagonist. It is also metabolized into o-vanillic acid, which exerts secondary anti-inflammatory effects.

Part 5: Detailed Experimental Protocol (PK Study)

Objective: Determine the plasma stability and bioavailability of HMB-GE in mice.

  • Animal Prep: Male ICR or C57BL/6 mice (20–25g), fasted for 4 hours.

  • Dosing:

    • Group A (IV): 10 mg/kg (dissolved in saline, tail vein).

    • Group B (PO): 20 mg/kg (dissolved in saline, oral gavage).

  • Sampling:

    • Collect blood (20 µL) via tail nick at: 5, 15, 30, 60, 120, and 240 min.

    • Critical Step: Immediately mix blood with acetonitrile containing 0.1% formic acid (1:4 ratio) to stop esterase activity. Do not use standard heparin tubes without immediate acidification/precipitation, as hydrolysis will continue ex vivo.

  • Analysis:

    • Centrifuge at 10,000 x g for 10 min.

    • Analyze supernatant via LC-MS/MS.

    • Monitor transitions for both HMB-GE (Parent) and o-vanillic acid (Metabolite).

References

  • Kang, S.S., et al. (1998). "PAF antagonistic activity of 2-hydroxy-3-methoxybenzoic acid glucose ester from Gentiana scabra." Archives of Pharmacal Research, 21(4), 436-439.[3]

  • Kim, Y.Y., et al. (2017). "2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway."[4] Acta Pharmacologica Sinica, 38, 90–99.[4]

  • Biosynth. "2-Hydroxy-3-methoxybenzoic acid - Scientific & Regulatory Data."

Sources

dealing with poor peak shape of 2-Hydroxy-3-methoxybenzoic acid glucose ester in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 2-Hydroxy-3-methoxybenzoic acid glucose ester. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the peak shape of this molecule. As a phenolic glycoside, this compound presents a unique set of challenges in reversed-phase chromatography. This document provides in-depth, cause-and-effect troubleshooting guides and validated protocols to help you achieve sharp, symmetrical, and reproducible peaks.

Understanding the Molecule: The Root of the Challenge

2-Hydroxy-3-methoxybenzoic acid glucose ester is a moderately polar molecule combining a phenolic acid derivative with a glucose sugar moiety.[1][2] Its structure contains several key functional groups that dictate its chromatographic behavior and are often the source of poor peak shape:

  • Phenolic Hydroxyl Group: This acidic proton is a primary site for undesirable secondary interactions with the stationary phase.

  • Ortho-positioned Hydroxyl and Methoxy Groups: This arrangement creates a classic bidentate ligand, capable of chelating metal ions.[3][4]

  • Multiple Hydroxyl Groups on Glucose: These increase the molecule's polarity and potential for hydrogen bonding.

  • Ester Linkage: This bond may be susceptible to hydrolysis under harsh mobile phase conditions (extreme pH).

Analyte Properties Summary
PropertyValueSource
Molecular Formula C₁₄H₁₈O₉[1][2]
Molecular Weight 330.28 g/mol [1]
Parent Aglycone 2-Hydroxy-3-methoxybenzoic acid[5]
Parent Aglycone pKa ~2.55 (Carboxylic Acid)[6]
Key Functional Groups Phenolic Hydroxyl, Methoxy, Ester, Multiple Alcohol Groups
Primary Challenge Peak Tailing due to Silanol Interactions and Metal Chelation

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my peak for 2-Hydroxy-3-methoxybenzoic acid glucose ester exhibiting severe tailing?

Peak tailing is the most common issue for this analyte. It occurs when a fraction of the analyte molecules are delayed as they pass through the column, resulting in an asymmetrical peak with a drawn-out trailing edge. This is typically caused by more than one retention mechanism occurring simultaneously.[7]

Primary Cause A: Secondary Interactions with Silanols

The Mechanism: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. The acidic phenolic hydroxyl group on your analyte can form strong hydrogen bonds with these active sites. This secondary interaction is stronger than the primary hydrophobic retention mechanism, holding back a portion of the analyte molecules and causing them to elute later, which creates the peak tail.

cluster_Analyte Analyte cluster_StationaryPhase Silica Stationary Phase Analyte Phenolic -OH Silanol Residual Silanol (Si-OH) Analyte->Silanol Strong H-Bonding (Secondary Interaction)

Caption: Unwanted interaction causing peak tailing.

Troubleshooting Protocol:

  • Control Mobile Phase pH (Ion Suppression): The most effective strategy is to suppress the ionization of the residual silanol groups, making them less active.

    • Action: Add an acid modifier to your aqueous mobile phase to lower the pH to between 2.5 and 3.5. This protonates the silanols (Si-OH₂⁺), minimizing their ability to interact with the analyte.

    • Recommended Modifiers:

      • 0.1% (v/v) Formic Acid

      • 0.1% (v/v) Trifluoroacetic Acid (TFA) - Note: TFA is an ion-pairing agent and can be difficult to remove from the column. It may also cause ion suppression if using mass spectrometry detection.

      • Use a properly prepared buffer like phosphate or acetate if a specific pH needs to be maintained. Ensure the operating pH is at least 2 units away from the analyte's pKa to keep it in a single ionic state.[8]

  • Select a Modern, High-Purity Column: Older columns or those made with lower-purity silica have a higher concentration of active silanols.

    • Action: Switch to a column that uses high-purity, base-deactivated silica with robust end-capping. These columns are specifically designed to minimize silanol interactions and are more suitable for analyzing acidic compounds.

Primary Cause B: On-Column Metal Chelation

The Mechanism: The ortho-hydroxyl and methoxy groups on the aromatic ring of the analyte form a "pincer" that can strongly bind to metal ions (Fe³⁺, Cr³⁺, Ni²⁺) present in the chromatographic system.[3][4][9] These metal ions can leach from stainless steel components like tubing, frits, and even the column hardware itself.[10] This on-column chelation creates a highly retained complex, leading to severe peak tailing or even complete loss of the peak.

Analyte Analyte (Chelating Site) Metal Metal Ion (Fe³⁺) from HPLC System Analyte->Metal Chelation Complex Highly Retained Analyte-Metal Complex Analyte->Complex Metal->Complex

Caption: Analyte chelation with metal ions in the system.

Troubleshooting Protocol:

  • Add a Chelating Agent to the Mobile Phase: This is a simple and highly effective diagnostic and corrective tool.

    • Action: Add a low concentration of Ethylenediaminetetraacetic acid (EDTA) to your aqueous mobile phase. EDTA is a powerful chelating agent that will bind to free metal ions in the system, preventing them from interacting with your analyte.

    • Recommended Concentration: Start with 0.1 mM EDTA.

    • Expected Result: If metal chelation is the issue, you will see an immediate and dramatic improvement in peak shape and recovery.

  • Passivate the HPLC System: If the problem is persistent, the system itself may be contaminated with metal ions. Passivation involves cleaning the system to remove these ions.

    • Action: Follow the detailed Protocol 1: HPLC System Passivation outlined below. This should be done periodically, especially when analyzing known metal-chelating compounds.

FAQ 2: Why is my peak split into two or appearing with a distinct shoulder?

Split peaks indicate that the analyte is existing in two different states or is traveling along two different paths within the column.

Potential Causes & Solutions:
  • Mobile Phase pH is too close to Analyte pKa:

    • Explanation: If the mobile phase pH is within ~1.5 units of the phenolic hydroxyl's pKa, both the protonated (neutral) and deprotonated (anionic) forms of the analyte will exist simultaneously.[11][12] These two forms have different polarities and will be separated by the column, resulting in a split or shouldered peak.

    • Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the phenolic hydroxyl group. For most phenolic groups, a pH of 3-4 is sufficiently low to ensure it remains fully protonated.

  • Column Inlet Frit Blockage or Column Void:

    • Explanation: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. This forces the sample to travel around the blockage, creating two different flow paths and leading to a split peak.[7] A void at the head of the column can have a similar effect.

    • Solution: First, try reversing and flushing the column. Follow the step-by-step Protocol 2: Column Reversal and Flushing . If this does not resolve the issue, the column may be irreversibly damaged and require replacement. Always use an in-line filter and guard column to protect the analytical column.

  • Sample Solvent Mismatch:

    • Explanation: If your sample is dissolved in a solvent significantly stronger (less polar) than your initial mobile phase (e.g., injecting a sample in 100% Acetonitrile into a mobile phase of 95% water), the sample will not properly focus on the head of the column. This causes band distortion that can manifest as a split or misshapen peak.

    • Solution: As a best practice, always dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

Experimental Protocols

Protocol 1: HPLC System Passivation for Metal-Sensitive Analytes

Objective: To remove free metal ions from the HPLC flow path that can cause peak tailing with chelating analytes. Caution: Consult your HPLC manufacturer's guidelines before performing this procedure. Do not perform on systems with PEEK components.

Materials:

  • HPLC-grade water

  • 20% Nitric Acid (v/v) in HPLC-grade water

  • 0.1 mM EDTA in HPLC-grade water

Procedure:

  • Preparation: Remove the column and replace it with a union. Disconnect the flow path from any sensitive detector cells (e.g., MS).

  • Water Wash: Flush the entire system (all flow paths) with HPLC-grade water for 30 minutes at 1 mL/min.

  • Acid Wash: Flush the system with 20% Nitric Acid for 60 minutes at 0.5 mL/min. This will dissolve surface-level metal oxides.

  • Water Rinse: Flush the system thoroughly with HPLC-grade water for at least 60 minutes at 1 mL/min, or until the eluent pH is neutral. This step is critical to remove all traces of acid.

  • Chelation Rinse: Flush the system with 0.1 mM EDTA solution for 30 minutes at 1 mL/min. This will remove any remaining free metal ions.

  • Final Rinse: Flush with HPLC-grade water for another 20 minutes.

  • Re-equilibration: Re-install the column and equilibrate with your mobile phase until a stable baseline is achieved.

Protocol 2: Column Reversal and Flushing

Objective: To dislodge particulate matter from the column inlet frit that may be causing split peaks or high backpressure.

Procedure:

  • Stop the Flow: Turn off the HPLC pump.

  • Disconnect: Carefully disconnect the column from both the injector and the detector. Note the direction of flow indicated on the column.

  • Reverse: Connect the column outlet to the injector and leave the column inlet open to a waste beaker. Do NOT connect the inlet to the detector.

  • Flush: Set the pump to a low flow rate (e.g., 0.2 mL/min) using a strong, filtered solvent like 100% Acetonitrile or Methanol.

  • Ramp Flow: Gradually increase the flow rate to a maximum of half the column's recommended maximum flow rate.

  • Monitor: Flush for 15-20 minutes. You may see a puff of debris exit the column into the waste beaker initially.

  • Stop and Re-install: Stop the pump, disconnect the column, and re-install it in the correct flow direction.

  • Equilibrate: Equilibrate the column with your mobile phase until the baseline is stable.

Summary of Recommendations

cluster_Troubleshooting Troubleshooting Flow Start Poor Peak Shape Observed Tailing Peak Tailing Primary Suspects: - Silanol Interactions - Metal Chelation Start->Tailing If Tailing Split Split / Shouldered Peak Primary Suspects: - pH / pKa Issue - Column Blockage - Solvent Mismatch Start->Split If Split Sol_Tailing {Solutions for Tailing | - Lower Mobile Phase pH (2.5-3.5) - Add 0.1 mM EDTA to Mobile Phase - Use High-Purity, End-capped Column - Passivate HPLC System } Tailing->Sol_Tailing Sol_Split {Solutions for Split Peak | - Adjust pH 2 units from pKa - Reverse & Flush Column - Inject in Mobile Phase } Split->Sol_Split End Symmetrical Peak Achieved Sol_Tailing->End Sol_Split->End

Caption: A logical workflow for troubleshooting poor peak shape.

By systematically addressing the chemical properties of 2-Hydroxy-3-methoxybenzoic acid glucose ester and their interaction with the chromatographic system, you can diagnose and resolve issues of poor peak shape to develop a robust and reliable analytical method.

References

  • FooDB. (2010). Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). Retrieved from [Link]

  • NIH National Library of Medicine. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxysalicylic acid. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • NIH National Library of Medicine. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2010). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Techiescientist. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • ACS Publications. (n.d.). Dynamic effect of secondary equilibria in reversed-phase chromatography. Retrieved from [Link]

  • ResearchGate. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. Retrieved from [Link]

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Chromatography Online. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]

  • LCGC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Tech Science Press. (n.d.). Identification of Phenolic Compounds from K. ivorensis by Selected Chromatographic and Spectrometric Techniques. Retrieved from [Link]

  • Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]

  • SciELO. (n.d.). Antioxidant activity and development of one chromatographic method to determine the phenolic compounds from Agroindustrial Pomace. Retrieved from [Link]

  • Chromatography Online. (n.d.). How Reversed-Phase Liquid Chromatography Works. Retrieved from [Link]

  • ResearchGate. (2025). Metal Chelation of Polyphenols. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • Oxford Academic. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester vs. Standard PAF Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-3-methoxybenzoic acid glucose ester is a naturally occurring phenolic glycoside isolated from Gentiana scabra (Korean Gentian). While less commercially ubiquitous than Ginkgolide B, it represents a distinct class of Platelet-Activating Factor (PAF) antagonists that combines a phenolic pharmacophore with a glucose moiety, potentially offering superior aqueous solubility compared to traditional terpenoid antagonists.

This guide provides a technical comparison of this ester against industry-standard PAF antagonists (Ginkgolide B, WEB 2086), focusing on mechanistic efficacy, in vivo potency, and experimental validation protocols.

Chemical Identity & Structural Logic[1][2][3]

The compound differs fundamentally from the rigid cage structures of ginkgolides and the synthetic hetrazepines.

Feature2-Hydroxy-3-methoxybenzoic acid glucose esterGinkgolide B (BN 52021)WEB 2086 (Apafant)
Class Phenolic GlycosideDiterpene LactoneThienotriazolodiazepine
Source Gentiana scabra (Root)Ginkgo biloba (Leaf)Synthetic
MW ~330.29 g/mol 424.4 g/mol 456.9 g/mol
Solubility High (Hydrophilic) Low (Lipophilic)Moderate
Key Moiety Glucose ester + Salicylate coret-Butyl groups + Lactone ringsDiazepine ring

Structural Insight: The glucose esterification at the carboxyl or hydroxyl position of the benzoic acid core drastically alters pharmacokinetics. Unlike Ginkgolide B, which requires DMSO or ethanol for solubilization in assays, this ester is water-soluble, reducing solvent-induced artifacts in cellular assays.

Mechanistic Profile: PAF Receptor Antagonism[3][4][5][6]

PAF exerts its effects by binding to the PAFR (G-protein coupled receptor), triggering a cascade leading to platelet aggregation and inflammation.

Signaling Pathway Blockade

The following diagram illustrates the specific intervention point of 2-Hydroxy-3-methoxybenzoic acid glucose ester within the PAF signaling cascade.

PAF_Signaling PAF PAF (Agonist) PAFR PAF Receptor (G-Protein Coupled) PAF->PAFR Activates Gq Gq Protein PAFR->Gq Antagonists Antagonists: 1. 2-Hydroxy-3-methoxybenzoic acid glucose ester 2. Ginkgolide B 3. WEB 2086 Antagonists->PAFR Competitive Inhibition (Block) PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca TxA2 Thromboxane A2 Synthesis Ca->TxA2 Agg Platelet Aggregation & Degranulation Ca->Agg TxA2->Agg Amplification

Figure 1: Mechanism of Action. The glucose ester acts as a competitive antagonist at the PAF receptor, preventing the Gq-protein mediated calcium mobilization required for aggregation.

Comparative Performance Analysis

The following data contrasts the in vivo survival efficacy and in vitro potency of the glucose ester against established benchmarks.

Table 1: Efficacy Comparison
CompoundIn Vivo Protection (Mouse)*In Vitro IC50 (Rabbit Platelets)SpecificityToxicity Profile
2-Hydroxy-3-methoxybenzoic acid glucose ester 100% Survival @ 300 µ g/mouse Est. 10-50 µM **High for PAFRLow (Natural metabolite)
Ginkgolide B (BN 52021) High Protection @ 10-20 mg/kg3.5 - 10.5 µMModerate (Some off-target)Low
WEB 2086 High Protection @ 0.1-1 mg/kg0.1 - 0.5 µMVery HighLow
CV-3988 Moderate5.8 µMHighModerate (Phosphate analog)

*Note on In Vivo Data: The 300 µ g/mouse dose (approx 10-15 mg/kg) for the glucose ester prevents PAF-induced anaphylactic shock death, comparable to the protective range of Ginkgolide B. **Note on IC50: While specific IC50 values vary by assay conditions, phenolic glycosides generally exhibit micromolar potency, less potent than synthetic hetrazepines but comparable to crude flavonoid fractions.

Performance Verdict:

  • Potency: The glucose ester is less potent on a molar basis than the synthetic WEB 2086 but shows comparable in vivo efficacy to Ginkgolide B at similar dosage ranges (10-15 mg/kg).

  • Bioavailability: The glucose moiety likely facilitates active transport via sodium-glucose linked transporters (SGLT), potentially offering better oral bioavailability than the highly lipophilic ginkgolides.

Experimental Protocol: Platelet Aggregation Assay

To validate the antagonistic activity of 2-Hydroxy-3-methoxybenzoic acid glucose ester in your lab, use the following self-validating turbidimetric protocol.

Workflow Logic

This assay measures the change in light transmission as platelets aggregate. A functional antagonist will prevent the clearing of the suspension (maintenance of turbidity) upon PAF addition.

Assay_Workflow Step1 1. Blood Collection (Rabbit/Human + Citrate) Step2 2. Centrifugation (200g, 15 min) -> PRP Step1->Step2 Step3 3. Pre-Incubation (PRP + Antagonist 37°C, 3-5 min) Step2->Step3 Step4 4. Stimulation (Add PAF 10 nM) Step3->Step4 Step5 5. Measurement (Aggregometer 5 min) Step4->Step5

Figure 2: Turbidimetric Aggregation Assay Workflow.

Detailed Methodology

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect blood from New Zealand White rabbits (or human volunteers) into plastic tubes containing 3.8% sodium citrate (9:1 v/v).

  • Critical Step: Centrifuge at 200 x g for 15 minutes at room temperature. Collect the supernatant (PRP).

  • Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain Platelet-Poor Plasma (PPP) for the baseline (100% transmission) calibration.

2. Compound Preparation:

  • Test Compound: Dissolve 2-Hydroxy-3-methoxybenzoic acid glucose ester in saline (advantage over Ginkgolide B which requires DMSO). Prepare serial dilutions (e.g., 10, 50, 100, 300 µM).

  • Control: Saline vehicle.

  • Positive Control: Ginkgolide B (10 µM).

3. Aggregation Assay:

  • Adjust PRP platelet count to

    
     platelets/mL using PPP.
    
  • Aliquot 400 µL PRP into siliconized glass cuvettes containing a stir bar (1000 rpm).

  • Pre-incubation: Add 10 µL of Test Compound or Control. Incubate at 37°C for 3 minutes.

  • Induction: Add PAF (final concentration 10 nM). Note: Determine the EC80 of PAF for your specific batch of platelets prior to the experiment.

  • Recording: Monitor light transmission for 5 minutes.

4. Data Analysis:

  • Calculate % Inhibition using the formula:

    
    
    
  • Plot % Inhibition vs. Log[Concentration] to determine the

    
    .
    

Conclusion & Outlook

2-Hydroxy-3-methoxybenzoic acid glucose ester is a viable, water-soluble alternative to traditional PAF antagonists. While it may not match the nanomolar potency of synthetic agents like WEB 2086, its natural origin and favorable solubility profile make it a strong candidate for formulations where solvent toxicity is a concern.

Recommendation for Researchers:

  • Use WEB 2086 for absolute receptor characterization due to its high affinity.

  • Use 2-Hydroxy-3-methoxybenzoic acid glucose ester when developing aqueous-based therapeutics or studying the synergistic effects of glycosides in Traditional Chinese Medicine (TCM) extracts.

References

  • Isolation & In Vivo Efficacy

    • PAF antagonistic activity of 2-hydroxy-3-methoxybenzoic acid glucose ester from Gentiana scabra.[1][2] Arch Pharm Res. 1998 Aug;21(4):436-9.

  • Ginkgolide B Benchmarking

    • Ginkgolide B: A potent PAF antagonist.[1][3][4] In: Braquet P, editor. Ginkgolides - Chemistry, Biology, Pharmacology and Clinical Perspectives.

  • Synthetic Antagonist Comparison (WEB 2086)

    • WEB 2086, a new and specific antagonist of platelet activating factor (PAF).[5] J Pharmacol Exp Ther. 1987.

  • Assay Methodology

    • Platelet Aggregation and PAF Receptor Antagonistic Activities.[4][6] Molecules. 2013.[7]

Sources

The Pharmacophore Guide: 2-Hydroxy-3-methoxybenzoic Acid (o-Vanillic Acid) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 2-Hydroxy-3-methoxybenzoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and antioxidant scaffolds, 2-Hydroxy-3-methoxybenzoic acid (commonly known as o-Vanillic Acid ) represents a critical divergence from the classical Salicylic Acid (SA) pharmacophore.

While Salicylic Acid relies heavily on cyclooxygenase (COX) inhibition, the introduction of a methoxy group at the C3 position shifts the pharmacological profile. This guide analyzes how this structural modification alters lipophilicity, antioxidant capacity, and target specificity (shifting from pure COX inhibition to 12-Lipoxygenase (12-LOX) and FcεRI signaling modulation).

Key Takeaway for Developers: Derivatives of o-vanillic acid are not merely "weaker aspirins"; they are distinct pharmacophores suitable for targeting allergic inflammation , oxidative stress-induced cellular damage , and 12-LOX mediated pathologies where standard salicylates fail.

Structure-Activity Relationship (SAR) Analysis

The biological activity of o-vanillic acid derivatives hinges on three specific structural zones.

Zone 1: The Salicylate Core (C1 & C2)
  • Structural Feature: Ortho-positioning of the Carboxyl (C1) and Hydroxyl (C2) groups.

  • Mechanism: Forms an intramolecular hydrogen bond (pseudo-six-membered ring).

  • Impact: This motif is non-negotiable for binding to the Arg-120 residue in COX enzymes. Removal or blocking of the C2-OH (e.g., methylation) typically abolishes anti-inflammatory activity but may retain anti-platelet effects depending on the derivative.

Zone 2: The C3-Methoxy Modulation
  • Structural Feature: Electron-donating methoxy group (-OCH₃) at position 3.

  • Mechanism:

    • Electronic: Increases electron density on the phenolic oxygen, lowering the bond dissociation energy (BDE) of the O-H bond. This makes o-vanillic acid a superior radical scavenger compared to unsubstituted salicylic acid.

    • Steric: Introduces bulk adjacent to the phenol. This can hinder access to the tight hydrophobic channel of COX-1 (explaining reduced gastrotoxicity in some derivatives) but enhances selectivity for larger pockets like 12-LOX.

Zone 3: The Carboxyl Derivatization (C1)
  • Structural Feature: Modification of the carboxylic acid into esters, hydrazides, or amides.

  • Impact: The free acid is often limited by bioavailability (rapid glucuronidation). Converting C1 to a Schiff base hydrazide or sulfonamide dramatically increases lipophilicity and cellular permeability, often shifting the target profile toward antimicrobial and potent anti-inflammatory activity.

Visualization: SAR Logic Map

SAR_Analysis Core 2-Hydroxy-3-methoxybenzoic Acid (o-Vanillic Acid) Zone1 Zone 1: C1-COOH & C2-OH (Salicylate Motif) Core->Zone1 Zone2 Zone 2: C3-Methoxy (The Modulator) Core->Zone2 Zone3 Zone 3: Derivatives (C1-Hydrazides/Amides) Core->Zone3 Activity1 Preserves COX Binding Intramolecular H-Bond Zone1->Activity1 Required for Activity2 Increases Antioxidant Power Modulates 12-LOX Selectivity Zone2->Activity2 Causes Activity3 Enhanced Bioavailability Anti-bacterial/Anti-cancer Zone3->Activity3 Yields

Figure 1: Functional decomposition of the o-vanillic acid scaffold showing the impact of specific structural regions on biological outcomes.

Comparative Performance Guide

This section objectively compares o-vanillic acid derivatives against the industry standard (Salicylic Acid/Aspirin) and a structural isomer (Vanillic Acid).

Table 1: Pharmacological Profile Comparison
FeatureSalicylic Acid (Standard)o-Vanillic Acid (3-OMe)p-Vanillic Acid (4-OH, 3-OMe)
Primary Mechanism COX-1 / COX-2 Inhibition (Irreversible if acetylated)FcεRI Pathway Inhibition & 12-LOX InhibitionAntioxidant & NF-κB Modulation
Antioxidant Potency Low (No electron-donating groups)High (3-OMe stabilizes phenoxy radical)Moderate to High
Anti-Allergic Potential LowHigh (Inhibits mast cell degranulation)Moderate
Lipophilicity (LogP) ~2.26~2.35 (Slightly higher membrane perm.)~1.4 (More hydrophilic)
Key Derivative Class Acetyl esters (Aspirin)Hydrazones / Schiff Bases Esters / Glycosides
Critical Insight: The "Efficacy Switch"

While Aspirin is superior for acute pain and platelet aggregation (via COX-1), o-vanillic acid derivatives outperform salicylates in complex inflammatory models involving oxidative stress and allergic components. For example, o-vanillic acid has been shown to dose-dependently attenuate ovalbumin-induced anaphylaxis, a pathway where Aspirin has minimal efficacy.

Experimental Protocols (Self-Validating)

To verify the activity of novel o-vanillic acid derivatives, we recommend a dual-assay approach: Synthesis of a Hydrazide Derivative followed by an Albumin Denaturation Assay (a robust proxy for anti-inflammatory activity).

Protocol A: Synthesis of o-Vanillic Acid Hydrazide (Intermediate)

Rationale: Converting the acid to a hydrazide creates a versatile scaffold for Schiff base formation, significantly enhancing biological activity.

  • Dissolution: Dissolve 0.01 mol of o-vanillic acid in 20 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of concentrated sulfuric acid (

    
    ).
    
  • Reflux (Esterification): Reflux at 80°C for 4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Hydrazinolysis: To the ethanolic ester solution, add hydrazine hydrate (99%) in excess (1:2 molar ratio).

  • Reflux: Continue refluxing for 6 hours.

  • Precipitation: Pour the reaction mixture into ice-cold water. The solid hydrazide precipitates.

  • Purification: Recrystallize from ethanol.

    • Validation Point: Melting point should be sharp (approx. 140-145°C, verify with literature). IR spectrum must show

      
       double spike at 3300-3400 cm⁻¹.
      
Protocol B: Protein Denaturation Inhibition Assay (Anti-Inflammatory)

Rationale: Inflammation induces protein denaturation. Agents that stabilize protein structure against heat stress correlate strongly with anti-inflammatory potency.

Reagents:

  • Test Solution: 1 mL of o-vanillic derivative (dissolved in DMSO) at varying concentrations (10–100 µg/mL).

  • Control: 1 mL of DMSO (Negative Control) and 1 mL of Diclofenac Sodium or Aspirin (Positive Control).

  • BSA Solution: 1 mL of 1% Bovine Serum Albumin in phosphate buffer (pH 6.4).

Workflow:

  • Incubation: Mix Test Solution with BSA Solution. Incubate at 37°C for 15 minutes.

  • Thermal Stress: Heat the mixture at 70°C for 5 minutes (induces denaturation).

  • Cooling: Cool under running tap water to ambient temperature.

  • Measurement: Measure Absorbance at 660 nm using a UV-Vis spectrophotometer.

Calculation:



Visualization: Experimental Workflow

Experimental_Workflow Start Start: o-Vanillic Acid Step1 Esterification (EtOH / H2SO4) Start->Step1 Step2 Hydrazinolysis (NH2NH2 / Reflux) Step1->Step2 Intermediate Isolate Hydrazide (Solid Precipitate) Step2->Intermediate AssayPrep Prepare BSA Mixture (1% BSA + Compound) Intermediate->AssayPrep Dissolve in DMSO Stress Thermal Stress (70°C / 5 mins) AssayPrep->Stress Readout Measure Absorbance (660 nm) Stress->Readout

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Kim, Y. Y., et al. (2016). "2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway."[1] Scientific Reports. Link

  • Kenyon, V., et al. (2014). "Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase." Journal of Medicinal Chemistry. Link

  • Farhoosh, R., et al. (2016). "Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid." Food Chemistry. Link

  • Tawfeeq, M. F., & Qassir, A. J. (2020).[2] "Synthesis, Characterization, and Antibacterial Evaluation of New Vanillic Acid Derivatives." Iraqi Journal of Pharmaceutical Sciences. Link

  • PubChem. "2-Hydroxy-3-methoxybenzoic acid (Compound Summary)." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to Dose-Response Analysis of 2-Hydroxy-3-methoxybenzoic acid glucose ester

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for conducting a comprehensive dose-response analysis of 2-Hydroxy-3-methoxybenzoic acid glucose ester. Moving beyond a simple procedural outline, this document elucidates the scientific rationale behind experimental design choices, ensuring a robust and self-validating study. We will explore the compound's known bioactivities, establish a detailed protocol for assessing its anti-inflammatory potential, and compare its performance with a relevant alternative.

Introduction to 2-Hydroxy-3-methoxybenzoic acid glucose ester

2-Hydroxy-3-methoxybenzoic acid glucose ester is a phenolic compound isolated from plants like Gentiana scabra[1][2]. Its structure combines 2-Hydroxy-3-methoxybenzoic acid (also known as 3-methoxysalicylic acid) with a glucose molecule via an ester linkage[1]. The parent benzoic acid moiety is known to possess anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis[3]. The addition of a glucose ester may influence the compound's bioavailability and pharmacokinetic profile, a strategy increasingly explored in drug delivery systems to enhance absorption or create targeted release mechanisms[4][5][6].

Existing research, though limited, indicates that 2-Hydroxy-3-methoxybenzoic acid glucose ester exhibits potent antagonistic activity against Platelet-Activating Factor (PAF), a key mediator in inflammatory and allergic responses[1]. An in vivo study demonstrated its ability to prevent PAF-induced death in mice, highlighting its potential as a therapeutic agent[1]. This guide will focus on designing an in vitro study to quantify its dose-dependent anti-inflammatory effects.

Part 1: Designing a Rigorous Dose-Response Study

A dose-response analysis is fundamental to characterizing the pharmacological activity of a compound. The objective is to determine the relationship between the concentration (dose) of the drug and the magnitude of its biological effect. A well-designed study incorporates appropriate controls, spans a physiologically relevant concentration range, and utilizes assays that reflect the compound's mechanism of action.

Scientific Rationale: Model and Assay Selection

Given the known anti-inflammatory links to both the parent compound and the glucose ester derivative, a logical starting point is to investigate its effect on inflammatory pathways in a relevant cell model. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS)[7][8][9][10]. Therefore, an assay that measures a downstream product of NF-κB activation provides a robust method for assessing anti-inflammatory activity.

  • Cell Model: The murine macrophage cell line, RAW 264.7, is an established and widely used model for studying inflammation. These cells can be stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a strong inflammatory response characterized by the activation of the NF-κB pathway and subsequent production of nitric oxide (NO)[11].

  • Primary Efficacy Assay: The Griess assay is a simple, rapid, and sensitive colorimetric method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO[11][12][13]. By measuring the reduction in LPS-induced nitrite production in the presence of the test compound, we can quantify its anti-inflammatory potency.

  • Comparative Compound: To benchmark the performance of 2-Hydroxy-3-methoxybenzoic acid glucose ester, its parent compound, 2-Hydroxy-3-methoxybenzoic acid , will be used as a comparator. This allows for a direct assessment of the glucose ester moiety's contribution to the compound's activity.

Experimental Workflow

The overall experimental process follows a logical progression from cell culture preparation to data analysis and interpretation. A self-validating protocol must include multiple controls to ensure the observed effects are specific to the compound and not artifacts of the experimental conditions.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis A Culture RAW 264.7 Macrophages C Seed Cells into 96-well Plates A->C B Prepare Compound Stock Solutions (Logarithmic Dilution Series) D Pre-treat cells with Test Compounds C->D E Induce Inflammation with LPS D->E F Incubate for 24 hours E->F G Collect Supernatant for Griess Assay (Efficacy) F->G H Perform MTT Assay on Remaining Cells (Viability) G->H I Measure Absorbance (Griess: 540nm, MTT: 570nm) H->I J Calculate % Inhibition and % Viability I->J K Plot Dose-Response Curves & Determine IC50 / CC50 J->K G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Transcription NO Nitric Oxide (NO) Production iNOS->NO TestCompound 2-Hydroxy-3-methoxybenzoic acid glucose ester TestCompound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the dose-response analysis of 2-Hydroxy-3-methoxybenzoic acid glucose ester. By integrating cytotoxicity and efficacy assays, utilizing a relevant cellular model, and comparing the compound to its parent structure, researchers can generate high-quality, interpretable data. The hypothetical results suggest that the addition of a glucose ester moiety may enhance both the potency and selectivity of the parent anti-inflammatory compound. This structured methodology provides a solid foundation for the preclinical evaluation of this and other novel therapeutic candidates.

References

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement . National Institutes of Health (NIH). [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. . MDPI. [Link]

  • Dose–response curves for antioxidant compounds (adapted from Georgieva...) . ResearchGate. [Link]

  • 3-Methoxysalicylic acid | C8H8O4 . PubChem. [Link]

  • Assessment of Antioxidant Activity and Dose-Dependent Effect on Genotoxicity/Antigenotoxicity of Pulmonaria officinalis Ethanolic Extract . MDPI. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats . National Institutes of Health (NIH). [Link]

  • NF-κB signaling in inflammation . National Institutes of Health (NIH). [Link]

  • Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A Systematic Review . National Institutes of Health (NIH). [Link]

  • Dose-response curves for the detection of antioxidant standards using... . ResearchGate. [Link]

  • The NF-kB Signaling Pathway . Creative Diagnostics. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis . MDPI. [Link]

  • Smart Approaches to Glucose-Responsive Drug Delivery . National Institutes of Health (NIH). [Link]

  • Techniques for Analysis of Plant Phenolic Compounds . National Institutes of Health (NIH). [Link]

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  • In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts . ACS Omega. [Link]

  • Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172) . FooDB. [Link]

  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) . MDPI. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability . Creative Diagnostics. [Link]

  • NF-κB . Wikipedia. [Link]

  • Cell Viability Assay (MTT Assay) Protocol . protocols.io. [Link]

  • Self-Emulsifying Drug Delivery System Enhances the Antidiabetic Activity of Passiflora ligularis Leaf Extract . National Institutes of Health (NIH). [Link]

  • Antidiabetic activity of 2-hydroxy 4-methoxy benzoic acid isolated from the roots of Hemidesmus indicus on streptozotocin-induced diabetic rats . ResearchGate. [Link]

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  • Lactic Acid Bacteria: From Bioprocessing to Nanomedicine . MDPI. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 . National Institutes of Health (NIH). [Link]

  • Nano-Based Drug Delivery Systems for Managing Diabetes: Recent Advances and Future Prospects . National Institutes of Health (NIH). [Link]

  • Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? . Quora. [Link]

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Statistical Validation of 2-Hydroxy-3-methoxybenzoic Acid Glucose Ester (HMBAGE) Bioactivity

[1]

Executive Summary & Technical Context[1][2][3][4][5]

2-Hydroxy-3-methoxybenzoic acid glucose ester (HMBAGE) is a bioactive glycoside primarily isolated from Gentiana scabra.[1] Structurally, it is the glucose ester of o-vanillic acid (3-methoxysalicylic acid).[1] While the aglycone (o-vanillic acid) exhibits known anti-inflammatory and anti-allergic properties, the glycosylated form (HMBAGE) has demonstrated potent Platelet Activating Factor (PAF) antagonistic activity , capable of preventing PAF-induced mortality in in vivo models.

This guide provides a rigorous framework for statistically validating the bioactivity of HMBAGE compared to its aglycone and standard PAF antagonists. The focus is on distinguishing genuine pharmacological superiority from experimental noise using self-validating protocols.

The Comparative Landscape
FeatureHMBAGE (The Ester)o-Vanillic Acid (The Aglycone)Standard PAF Antagonist (e.g., Ginkgolide B)
Solubility High (Hydrophilic Glycoside)Low to Moderate (Lipophilic)Variable
Primary Target PAF Receptor (Antagonist)COX inhibition / FcεRI modulationPAF Receptor
Metabolic Fate Prodrug candidate (Hydrolysis required)Direct absorption / Phase II conjugationDirect action
Toxicity Risk Lower (Glycosylation masks acidic group)Moderate (Gastric irritation potential)Established profile

Statistical Validation Framework

To publish bioactivity data for HMBAGE, researchers must move beyond simple P-values.[1] The following framework ensures data integrity and reproducibility.

A. Experimental Design: The Triad of Control
  • Randomization: Animals or cell wells must be randomized using a computer-generated sequence, not arbitrary selection.

  • Blinding: The investigator measuring the endpoint (e.g., mortality or platelet aggregation) must be blinded to the treatment groups (HMBAGE vs. Vehicle vs. Aglycone).

  • Power Analysis (A Priori):

    • Objective: Determine the minimum sample size (

      
      ) to detect a 20% difference in bioactivity with 80% power (
      
      
      ) and
      
      
      .
    • Formula:

      
      
      
    • Where

      
       is the expected difference in means and 
      
      
      is the standard deviation derived from pilot studies.
B. Dose-Response Modeling

Avoid linear regression for biological assays.[1] Use a 4-Parameter Logistic (4PL) Model to calculate IC


1
  • Validation Step: Check the

    
     of the fit. If 
    
    
    , the assay dynamic range is insufficient or technical error is high.
C. Statistical Hypothesis Testing

When comparing HMBAGE to o-Vanillic Acid:

  • Scenario 1: Single Dose Comparison.

    • Use One-Way ANOVA followed by Dunnett’s Post-hoc Test (if comparing to control) or Tukey’s HSD (if comparing all groups).

  • Scenario 2: Full Dose-Response Curves.

    • Use the Extra Sum-of-Squares F-Test . This tests if one curve fits both datasets better than two separate curves. If

      
      , the IC
      
      
      values are statistically distinct.[2]

Experimental Protocols

Protocol 1: In Vitro PAF Receptor Binding Assay (Competitive Inhibition)

Objective: Quantify the affinity of HMBAGE vs. o-Vanillic Acid for the PAF receptor.

  • Preparation: Isolate rabbit platelet membranes or use PAF-receptor transfected HEK293 cells.

  • Ligand: Use

    
    H-PAF (Radiolabeled) as the tracer.
    
  • Incubation:

    • Add 50 µL membrane suspension.

    • Add 50 µL Test Compound (HMBAGE) at 6 log-concentrations (1 nM to 100 µM).

    • Add 50 µL

      
      H-PAF (1 nM final).[1]
      
    • Incubate for 1 hour at 25°C.

  • Termination: Filter through GF/C glass fiber filters; wash 3x with ice-cold Tris-buffer.

  • Quantification: Liquid scintillation counting.

  • Data Analysis:

    • Normalize data:

      
       (excess cold PAF), 
      
      
      .
    • Fit 4PL curve.

    • Self-Validation: The Hill Slope must be near -1.0. A slope significantly different from -1.0 suggests non-competitive binding or allosteric effects.[1]

Protocol 2: In Vivo PAF-Induced Mortality (Survival Analysis)

Objective: Confirm systemic efficacy and prodrug behavior.[1]

  • Subjects: Male ICR mice (n=10 per group).

  • Pre-treatment: Administer HMBAGE (Oral/IV), o-Vanillic Acid, or Vehicle 30 mins prior to challenge.

  • Challenge: IV injection of PAF (e.g., 800 ng/kg).

  • Observation: Monitor mortality for 1 hour.

  • Statistical Test:

    • Plot Kaplan-Meier Survival Curves.[1]

    • Compare curves using the Log-Rank (Mantel-Cox) Test .[1]

    • Significance Threshold: P < 0.01 (stricter than 0.05 due to binary outcome).

Visualizations

Diagram 1: Metabolic Activation & Pathway

This diagram illustrates the hypothesis that HMBAGE acts as a soluble prodrug, releasing the active o-vanillic acid upon enzymatic hydrolysis.

HMBAGE_MetabolismHMBAGEHMBAGE(Glucose Ester)IntermediateHydrolysisComplexHMBAGE->Intermediate Oral IntakeTargetPAF Receptor(Antagonism)HMBAGE->Target Low Affinity(Direct Binding?)EnzymeEsterases / GlucosidasesEnzyme->IntermediateAglyconeo-Vanillic Acid(Active Metabolite)Intermediate->Aglycone CleavageGlucoseGlucose(Byproduct)Intermediate->GlucoseAglycone->Target High Affinity Binding

Caption: Proposed metabolic activation of HMBAGE. The ester may possess intrinsic activity or serve as a prodrug for o-vanillic acid.[1]

Diagram 2: Statistical Decision Tree for Validation

A logic flow to determine which statistical test is appropriate for the generated data.

Stat_ValidationStartBioactivity DataObtainedDataTypeData Type?Start->DataTypeContinuousContinuous(e.g., % Inhibition)DataType->ContinuousBinaryBinary(e.g., Dead/Alive)DataType->BinaryGroupsNumber of Groups?Continuous->GroupsSurvivalKaplan-Meier+ Log-Rank TestBinary->SurvivalTwoGroups2 Groups(Control vs HMBAGE)Groups->TwoGroupsMultiGroups>2 Groups(Dose Response)Groups->MultiGroupsTTestUnpaired t-test(Welch's correction)TwoGroups->TTestANOVAOne-Way ANOVA+ Dunnett'sMultiGroups->ANOVA

Caption: Decision matrix for selecting the rigorous statistical test based on experimental design and data type.

References

  • Hu, J., et al. (1998). "PAF antagonistic activity of 2-hydroxy-3-methoxybenzoic acid glucose ester from Gentiana scabra." Archives of Pharmacal Research, 21(4), 436-439. Link

  • Kim, S.J., et al. (2016). "2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway."[1] Scientific Reports, 6, 37822. Link

  • Motulsky, H.J.[3] & Brown, R.E. (2006). "Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate." BMC Bioinformatics, 7, 123. Link

  • OECD Guidelines for the Testing of Chemicals. (2008). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Publishing. Link

  • Ritz, C., et al. (2015). "Dose-Response Analysis Using R." PLOS ONE, 10(12), e0146021. Link

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-3-methoxybenzoic acid glucose ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Product—A Commitment to Your Safety

Welcome, valued researcher. In the pursuit of novel therapeutics and scientific advancement, the integrity of your work and your personal safety are paramount. This guide addresses the safe handling of 2-Hydroxy-3-methoxybenzoic acid glucose ester (CAS No. 172377-87-6), a phenol natural product isolated from Gentiana scabra plants.[1][2] While specific toxicological data for this glucose ester is not extensively documented, a robust safety protocol can be established by analyzing its chemical structure and the known hazards of its parent compound, 2-Hydroxy-3-methoxybenzoic acid.

This document moves beyond a simple checklist. It is designed to provide you, a dedicated professional in drug development, with the causal logic behind each safety recommendation. Our goal is to empower you to make informed, risk-based decisions, ensuring that your focus remains on your research, confident in the knowledge that you are protected.

Hazard Identification: A Proactive Assessment

  • Skin Irritation: May cause skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation: Poses a risk of serious irritation if it comes into contact with the eyes.[3][4][5][6]

  • Respiratory Irritation: As a solid powder, airborne dust may cause respiratory tract irritation if inhaled.[3][4][5]

  • Harmful if Swallowed: May be harmful if ingested.[3][5][6]

The addition of a glucose ester moiety increases the molecular weight, making the compound a stable, non-volatile solid.[2] The primary routes of exposure are therefore through the inhalation of dust and direct contact with the skin or eyes.[7] Our PPE strategy is built to mitigate these specific risks.

The Core of Protection: A Multi-Layered PPE Strategy

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the appropriate PPE for any given task.[8][9] For handling 2-Hydroxy-3-methoxybenzoic acid glucose ester in a research setting, a baseline of PPE is always required, with escalations based on the specific procedure.

Foundational PPE: For All Handling Scenarios

This is the minimum required PPE for any laboratory staff working with or near where the compound is being handled.[10]

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal to protect against fine powders, which can become airborne and circulate in eddies of air.[11] OSHA's standard 29 CFR 1910.133 requires appropriate eye protection against chemical hazards.[8]

  • Hand Protection: Nitrile gloves are the recommended choice. They provide excellent resistance to a wide range of chemicals and are superior to latex for preventing allergic reactions.[12] Gloves must be inspected for any signs of degradation or pinholes before use. Always practice proper glove removal techniques to avoid skin contact with a contaminated surface.[13]

  • Body Protection: A professional lab coat, fully buttoned, is required to protect against incidental skin contact and to prevent contamination of personal clothing.[10]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[10]

Procedural Risk Assessment & PPE Escalation

The quantity of material and the specific handling procedure directly impact the risk of exposure. The following table outlines the required PPE for common laboratory tasks.

Task/Procedure Scale Required PPE Rationale
Visual Inspection AnyFoundational PPEProtects against unexpected container leakage or contamination.
Weighing Powder < 1 gFoundational PPE + Use of a ventilated balance enclosure or chemical fume hoodMinimizes dust generation at the source, which is the primary engineering control.
Weighing Powder > 1 gFoundational PPE + N95 Respirator + Use of a chemical fume hoodWeighing larger quantities increases the risk of generating airborne particulates. An N95 respirator provides necessary respiratory protection against dust.[14]
Preparing Solutions AnyFoundational PPE + Use of a chemical fume hoodProtects against splashes of the solvent and inhalation of any dust generated during the transfer of the solid.
Running Reactions AnyFoundational PPEStandard protection for any chemical synthesis or experimental procedure.
Large-Scale Transfer > 10 gFoundational PPE + N95 Respirator + Face ShieldA face shield provides an additional layer of protection for the face and eyes from splashes or significant dust clouds.[14]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is directly tied to its correct use. Follow this sequence to ensure a validated system of protection.

Donning PPE Protocol
  • Lab Coat: Put on your lab coat and ensure all buttons are fastened.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on your chemical splash goggles.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing PPE Protocol

The goal is to remove PPE without contaminating yourself.

  • Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other, then using a clean finger to slide under the cuff of the remaining glove).

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Respirator (if used): Remove the respirator by the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[13]

Disposal Plan
  • Contaminated Gloves: Dispose of them immediately in the designated laboratory waste container. Do not reuse disposable gloves.

  • Spill Cleanup Materials: All materials used to clean up spills of the compound (e.g., absorbent pads, wipes) should be placed in a sealed, labeled hazardous waste container.

  • Grossly Contaminated Lab Coats: If a significant amount of powder contaminates a lab coat, it should be professionally decontaminated or disposed of as hazardous waste, according to your institution's policies.

Emergency Procedures: Immediate & Decisive Action

In the event of an accidental exposure, time is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water.[4][15] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Always have the Safety Data Sheet for the parent compound (2-Hydroxy-3-methoxybenzoic acid) available for emergency responders.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls start Begin Task Assessment ppe_base Foundational PPE: - Lab Coat - Goggles - Nitrile Gloves - Closed-Toe Shoes start->ppe_base q_dust Will task generate airborne powder? ppe_base->q_dust ppe_resp Add N95 Respirator ppe_face Add Face Shield ppe_resp->ppe_face Large-scale transfer hood Work in Fume Hood or Ventilated Enclosure q_scale Is quantity > 1g or large-scale transfer? hood->q_scale q_dust->hood Yes q_dust->hood No (but recommended) q_scale->ppe_base No q_scale->ppe_resp Yes

Caption: Decision workflow for selecting appropriate PPE based on procedural risk.

References

  • Material Safety Data Sheet. (n.d.). SIGMA-ALDRICH.
  • Safety Data Sheet. (2025, February 11). Angene Chemical.
  • Vanillic acid SDS, 121-34-6 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, July 8). Sigma-Aldrich.
  • Safety Data Sheet. (2022, April 24). Biosynth.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Vanillin SDS (Safety Data Sheet). (2016, September 26). Flinn Scientific.
  • 2-Hydroxy-3-methoxybenzoic acid glucose ester. (n.d.). ChemFaces.
  • 2-Hydroxy-3-methoxybenzoic acid glucose ester | Natural Product. (n.d.). MedChemExpress.
  • OSHA REQUIRED PPE. (n.d.). USDA ARS.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC).
  • NIOSH Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention (CDC).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.